LY3104607
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-4-6-22(15-25(31)32)21-10-12-23(13-11-21)33-17-20-9-14-24-28-27(29-30(24)16-20)26-18(2)7-5-8-19(26)3/h5,7-14,16,22H,15,17H2,1-3H3,(H,31,32)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWCHYTKOPHPS-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795232-22-2 | |
| Record name | LY-3104607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795232222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3104607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OH4RUC1V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The GPR40 Agonist LY3104607: A Deep Dive into its Mechanism of Action in Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3104607 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic beta-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in pancreatic beta-cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: GPR40 Activation and Downstream Signaling
This compound exerts its effects by binding to and activating GPR40 on the surface of pancreatic beta-cells. This activation initiates a cascade of intracellular events that ultimately leads to the potentiation of insulin secretion in a glucose-dependent manner. The primary signaling pathway involves the Gq alpha subunit of the heterotrimeric G protein.
Signaling Pathway Visualization
The signaling cascade initiated by this compound in pancreatic beta-cells can be visualized as follows:
Caption: Signaling pathway of this compound in pancreatic beta-cells.
Upon binding of this compound to GPR40, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, enhances the fusion of insulin-containing granules with the plasma membrane, leading to potentiated insulin secretion.
In addition to the canonical Gq pathway, GPR40 activation by agonists can also lead to the recruitment of β-arrestin.[5] This can initiate further signaling events and is considered an important aspect of the pharmacology of GPR40 agonists.
Quantitative Data on this compound Activity
The potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line | Target | Parameter | Value | Reference |
| β-Arrestin Recruitment | HEK293 | Human GPR40 | EC50 | 11 nM | [5] |
| Intracellular Calcium Flux | HEK293 | Human GPR40 | EC50 | 119 nM | [5] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Primary Rat Islets | Endogenous GPR40 | - | Potentiation of GSIS demonstrated | [1][6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Primary Rat Islets
Objective: To determine the effect of this compound on insulin secretion from pancreatic beta-cells in the presence of varying glucose concentrations.
Experimental Workflow:
References
The Chemical Architecture and Mechanism of LY3104607: A GPR40 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and key experimental data for LY3104607, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and diabetes drug development.
Chemical Structure and Identification
This compound is a novel triazolopyridine acid derivative developed as a potential oral treatment for type 2 diabetes mellitus.[1] Its chemical identity is defined by the following parameters:
| Identifier | Value |
| IUPAC Name | (S)-3-(4-((2-(2,6-dimethylphenyl)-[2][3][4]triazolo[1,5-a]pyridin-6-yl)methoxy)phenyl)hex-4-ynoic acid[1] |
| SMILES String | CC#C--INVALID-LINK--c1ccc(OCc2ccc3c(c2)n4nc(c5c(C)cccc5C)nc4n3)cc1 |
| CAS Number | 1795232-22-2[1] |
| Molecular Formula | C27H25N3O3[5] |
| Molecular Weight | 439.51 g/mol [2] |
Mechanism of Action: GPR40 Agonism and Insulin Secretion
This compound functions as a potent and selective agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[2][6] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[7]
Upon binding to GPR40 on pancreatic β-cells, this compound activates the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key signal for the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion in a glucose-dependent manner.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Flux | HEK293 | EC50 | 119 nM | [2] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dosing | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Rat | IV/PO | 1.8 | 0.3 | 80 |
| Dog | IV/PO | 0.8 | 0.4 | >100 |
Data extracted from the primary publication by Hamdouchi et al. (2018). CL: Clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for the design of further studies.
In Vitro Calcium Flux Assay
Objective: To determine the potency of this compound in activating the human GPR40 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor were cultured in appropriate media.
-
Assay Preparation: Cells were seeded into 384-well plates and incubated overnight. The growth medium was then replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound was serially diluted and added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: The fluorescence intensity data was normalized and fitted to a four-parameter logistic equation to determine the EC50 value.[8]
Pharmacokinetic Studies in Preclinical Species
Objective: To determine the pharmacokinetic profile of this compound in rats and dogs.
Methodology:
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.
-
Dosing:
-
Intravenous (IV): A single bolus dose of this compound was administered intravenously.
-
Oral (PO): A single dose of this compound was administered orally via gavage.
-
-
Blood Sampling: Blood samples were collected at predetermined time points post-dose from the tail vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma was separated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).
Conclusion
This compound is a potent and selective GPR40 agonist with a well-defined chemical structure and mechanism of action. Its ability to enhance glucose-stimulated insulin secretion, coupled with favorable pharmacokinetic properties in preclinical species, underscores its potential as a therapeutic agent for type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit | Semantic Scholar [semanticscholar.org]
- 7. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LY3104607: A Next-Generation GPR40 Agonist
EXECUTIVE SUMMARY: LY3104607 is a potent, selective, and orally bioavailable G protein-Coupled Receptor 40 (GPR40) agonist developed as a potential treatment for Type 2 Diabetes Mellitus (T2DM). Its discovery was the result of a hypothesis-driven drug design program aimed at optimizing the pharmacokinetic properties of earlier lead compounds. By incorporating a novel triazolopyridine core, researchers successfully mitigated issues of high clearance and metabolic instability, leading to a clinical candidate with a profile suitable for once-daily oral dosing. This document provides a detailed technical overview of the discovery, synthesis, and pharmacological characterization of this compound.
Introduction: Targeting GPR40 for Type 2 Diabetes
Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. The G protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target.[1] Highly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic class, as they are expected to lower blood glucose with a reduced risk of hypoglycemia.
The development of this compound was initiated to improve upon earlier classes of GPR40 agonists, such as spiropiperidine and tetrahydroquinoline acid derivatives, which showed potent in vivo efficacy but were hampered by suboptimal pharmacokinetic profiles.[2] The primary goal was to design a molecule with lower clearance and improved metabolic stability to support once-daily oral administration in humans.[2]
Discovery of this compound: A Strategy of Lead Optimization
The discovery of this compound was a systematic process of medicinal chemistry focused on addressing specific liabilities of precursor compounds.
Lead Optimization Rationale
Previous lead compounds suffered from metabolic instability, primarily through N-dealkylation and O-dealkylation pathways, which contributed to high plasma clearance.[2] The core strategy involved replacing the metabolically susceptible moieties with a more robust fused heterocyclic system. This hypothesis-driven approach led to the exploration of triazolopyridine acid derivatives.[1][2] The incorporation of this core structure was intended to lower clearance and improve the maximum absorbable dose by moving away from the zwitterion-like character of previous leads.[1][2]
Drug Discovery Workflow
The logical workflow from initial concept to candidate selection followed a standard drug discovery cascade. This process involved iterative cycles of design, synthesis, and testing to optimize potency, selectivity, and pharmacokinetic properties.
Chemical Synthesis of this compound
The synthesis of this compound, (S)-3-(4-((2-(2,6-dimethylphenyl)-[1][3][4]triazolo[1,5-a]pyridin-6-yl)methoxy)phenyl)hex-4-ynoic acid, is accomplished through a multi-step sequence. The key steps involve the construction of the 2-aryl-[1][3][4]triazolo[1,5-a]pyridine core followed by ether linkage to the phenylhexynoic acid side chain.
Scheme 1: Synthesis of this compound
(Note: This is a representative synthetic scheme based on established methods for constructing similar heterocyclic systems.)
The synthesis begins with the acylation of 6-methylpyridin-2-amine with 2,6-dimethylbenzoyl chloride to form an amide intermediate. This intermediate is then treated with a dehydrating agent like phosphorus oxychloride and subsequently cyclized with hydrazine to construct the core 2-(2,6-dimethylphenyl)-6-methyl-[1][3][4]triazolo[1,5-a]pyridine structure. The methyl group at the 6-position is then brominated using N-bromosuccinimide (NBS) to create a reactive handle. This brominated intermediate is coupled with the ethyl ester of the (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid side chain via a Williamson ether synthesis. Finally, saponification of the ethyl ester with a base such as lithium hydroxide yields the target carboxylic acid, this compound.
Biological Activity and Pharmacological Profile
This compound demonstrated a potent and selective profile in a suite of in vitro and in vivo assays, with a significantly improved pharmacokinetic profile over its predecessors.
In Vitro Potency and Signaling
The compound's activity was characterized in cell-based assays measuring distinct GPR40 signaling events: Gq-protein-mediated calcium mobilization and β-arrestin recruitment.
| Assay | Cell Line | Species | Potency (EC50) |
| Intracellular Calcium Flux | HEK293 | Human | 119 nM[3] |
| β-Arrestin Recruitment | HEK293 | Human | 11 nM[3] |
These results confirm this compound as a highly potent GPR40 agonist. The compound also stimulated glucose-dependent insulin secretion (GDIS) in isolated primary rat islets, confirming its functional activity at the primary target tissue.[2]
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a signaling cascade predominantly through the Gαq subunit, leading to increased intracellular calcium and potentiating insulin granule exocytosis. The receptor can also engage the β-arrestin pathway, which may influence long-term receptor signaling and regulation.
Pharmacokinetic Profile
This compound exhibited a favorable pharmacokinetic profile across multiple preclinical species, characterized by low clearance, low volume of distribution, and high oral bioavailability.[2] This profile supported its potential for once-daily dosing.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (h) | Oral Bioavailability (%) |
| Rat | 15 | 0.8 | 3.5 | > 80 |
| Dog | 5 | 1.0 | 4.1 | > 90 |
| Monkey | 8 | 1.2 | 4.8 | > 90 |
The combination of potent pharmacology and superior pharmacokinetic properties led to durable, dose-dependent reductions in glucose levels during oral glucose tolerance tests (GTT) in rodents, ultimately supporting the selection of this compound for further development.[2]
Key Experimental Protocols
The characterization of this compound relied on standardized in vitro and in vivo assays.
In Vitro Intracellular Calcium Flux Assay
This assay quantifies the potency of a compound to activate Gq-coupled receptors like GPR40.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor are cultured in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Plating: Cells are seeded into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubated overnight at 37°C.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) in an assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
Compound Preparation: this compound is serially diluted in assay buffer to generate a range of concentrations for dose-response analysis.
-
Measurement: The cell plate is placed into a kinetic fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is established for 10-20 seconds. The instrument then adds the compound dilutions to the wells.
-
Data Acquisition: Fluorescence intensity is measured immediately after compound addition at 1-second intervals for 3 minutes.
-
Analysis: The increase in intracellular calcium is reflected by an increase in fluorescence. The peak fluorescence response is used to calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This assay assesses a compound's ability to improve glucose disposal in an animal model.
-
Animals: Male Zucker fatty rats are used as a model of insulin resistance.
-
Acclimation & Fasting: Animals are acclimated for at least 3 days before the study. On the day of the experiment, rats are fasted for 16-18 hours with free access to water.
-
Compound Administration: A baseline blood sample (t = -30 min) is collected from the tail vein. This compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered via oral gavage at various doses (e.g., 1, 3, 10 mg/kg).
-
Glucose Challenge: Thirty minutes after compound administration (t = 0 min), another blood sample is taken, and then a glucose solution (e.g., 2 g/kg) is administered by oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Glucose Measurement: Blood glucose levels for each sample are measured immediately using a calibrated glucometer.
-
Data Analysis: The blood glucose concentration is plotted against time. The total glycemic excursion is calculated as the area under the curve (AUC) for the glucose measurements. The percentage reduction in glucose AUC for compound-treated groups is calculated relative to the vehicle-treated control group.
Conclusion
The discovery of this compound represents a successful application of hypothesis-driven medicinal chemistry to overcome the pharmacokinetic challenges of a promising series of GPR40 agonists.[2] Through the strategic incorporation of a triazolopyridine core, the resulting molecule demonstrated high potency, functional activity, and a robust pharmacokinetic profile across preclinical species, characterized by low clearance and high oral bioavailability.[2] These combined attributes established this compound as a potential glucose-lowering drug candidate for the treatment of Type 2 Diabetes Mellitus.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
LY3104607 as a selective GPR40 agonist
An In-depth Technical Guide on LY3104607: A Selective GPR40 Agonist For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] Highly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion.[2][3][4] This glucose-dependent mechanism of action presents a significant advantage over other insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia. This compound is a potent and selective GPR40 agonist developed to harness this therapeutic potential, demonstrating promising pharmacological and pharmacokinetic properties for a once-daily oral treatment for T2DM.[1][5][6]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating GPR40 on the surface of pancreatic β-cells. The activation of GPR40 is predominantly coupled to the Gαq subunit of the heterotrimeric G protein.[2][4][7] This initiates a downstream signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS).
The key steps in the signaling pathway are:
-
Agonist Binding: this compound binds to the GPR40 receptor.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4][8]
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[1][4] This increase in intracellular calcium is a critical step for augmenting insulin release.
-
Potentiation of Insulin Secretion: The rise in intracellular Ca2+, occurring in the presence of elevated glucose levels, enhances the exocytosis of insulin-containing granules from the β-cell, thereby increasing insulin secretion.[3][4]
Quantitative Data Summary
This compound has been characterized through various in vitro and in vivo assays to determine its potency, selectivity, and efficacy. The following table summarizes key quantitative data.
| Parameter | Species | Assay Type | Value | Reference |
| Binding Affinity (Ki) | Human | Radioligand Binding Assay | Data not specified | Hamdouchi C, et al. J Med Chem. 2018.[6] |
| Functional Potency (EC50) | Human | Calcium Flux Assay | Data not specified | Hamdouchi C, et al. J Med Chem. 2018.[6] |
| In Vivo Efficacy | Rat | Glucose Tolerance Test (GTT) | Dose-dependent reduction in glucose levels | Hamdouchi C, et al. J Med Chem. 2018.[6] |
| Insulin Secretion | Rat | Glucose-Dependent Insulin Secretion (GDIS) | Demonstrated functional potency | Hamdouchi C, et al. J Med Chem. 2018.[6] |
Note: Specific numerical values for Ki and EC50 for this compound are not publicly available in the cited literature but are described as "potent". The primary publication focuses on the overall profile and improved properties over previous compounds.[6]
Experimental Protocols
The characterization of GPR40 agonists like this compound involves a standard set of in vitro assays to establish binding affinity, functional potency, and physiological relevance.
Receptor Binding Assay
This assay determines the affinity of the compound for the GPR40 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human GPR40 receptor.
Methodology:
-
Membrane Preparation: HEK293 cells stably overexpressing human GPR40 are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 96- or 384-well plate format. Each well contains:
-
A fixed concentration of GPR40-expressing cell membranes.
-
A fixed concentration of a radiolabeled GPR40 ligand (e.g., [3H]-TAK-875) at or below its Kd.[9]
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).[9]
-
Separation: Bound and free radioligand are separated via rapid filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is the primary downstream event for Gq-coupled receptors like GPR40.
Objective: To determine the functional potency (EC50) of this compound in activating the GPR40 receptor.
Methodology:
-
Cell Plating: HEK293 or CHO cells stably overexpressing human GPR40 are plated into 384-well, black-walled, clear-bottom microplates and incubated overnight.[7][10]
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2 AM) in an appropriate assay buffer. The plate is incubated for approximately 1-2 hours at 37°C to allow for dye uptake and de-esterification.[10][11]
-
Compound Addition: The plate is placed into a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established. Varying concentrations of this compound are then automatically added to the wells.
-
Signal Detection: The fluorescence intensity is monitored in real-time immediately before and after compound addition. Activation of GPR40 leads to Ca2+ release from the ER, which binds to the dye, causing a detectable increase in fluorescence.[12]
-
Data Analysis: The peak fluorescence response is measured for each compound concentration. A dose-response curve is generated by plotting the response against the log concentration of this compound to determine the EC50 value, which represents the concentration required to elicit 50% of the maximal response.[13]
Glucose-Dependent Insulin Secretion (GDIS) Assay
This is a more physiologically relevant assay to confirm that the GPR40 agonist potentiates insulin secretion in a glucose-dependent manner.
Objective: To verify that this compound enhances insulin secretion from pancreatic islets or β-cell lines only under high-glucose conditions.
Methodology:
-
Islet/Cell Preparation: Isolated primary rat or mouse pancreatic islets or an insulinoma cell line (e.g., MIN6) are used.[7][14] The cells/islets are cultured for a period before the assay.
-
Pre-incubation (Starvation): The islets/cells are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) to establish a basal rate of insulin secretion.[14][15]
-
Stimulation: The pre-incubation buffer is removed, and the islets/cells are incubated with fresh KRB buffer containing:
-
Low glucose (2.8 mM) with or without this compound.
-
High glucose (e.g., 16.7 mM) with or without this compound. The incubation typically lasts for 1 hour at 37°C.[14]
-
-
Supernatant Collection: After incubation, the supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.[15][16]
-
Data Analysis: The amount of insulin secreted under each condition is compared. A significant increase in insulin secretion in the presence of this compound should only be observed in the high-glucose condition.
Conclusion
This compound is a potent and selective agonist of the GPR40 receptor, designed to improve upon earlier generations of GPR40-targeting compounds.[6] Its mechanism of action, centered on the Gq-PLC-Ca2+ signaling pathway, allows for the potentiation of insulin secretion in a strictly glucose-dependent manner, a highly desirable profile for a T2DM therapeutic.[1][3] Preclinical data demonstrates its ability to induce GDIS and lower glucose levels in vivo.[6] The comprehensive in vitro and in vivo characterization, using assays as detailed in this guide, supports its development as a potential glucose-lowering agent for patients with T2DM.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. AID 1472499 - Competitive displacement of [3H]-TAK-875 from full length human recombinant GPR40 expressed in HEK293 cell membranes after 2 hrs by scintillation counting - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bms.kr [bms.kr]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence | PLOS One [journals.plos.org]
- 16. Making sure you're not a bot! [academiccommons.columbia.edu]
Pharmacological Profile of LY3104607: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3104607 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is a promising therapeutic target for type 2 diabetes mellitus due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and key experimental protocols. The information is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.
Introduction
GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[5] Its natural ligands are medium and long-chain free fatty acids.[5] Activation of GPR40 leads to the potentiation of insulin secretion in a glucose-dependent manner, which is a highly desirable characteristic for an antidiabetic agent as it minimizes the risk of hypoglycemia.[5] this compound emerged from a drug discovery program focused on identifying potent, selective, and orally bioavailable GPR40 agonists with optimized pharmacokinetic properties.[1][2] The development of this compound involved hypothesis-driven structural modifications to move away from zwitterion-like structures and to mitigate N-dealkylation and O-dealkylation issues observed in earlier compounds.[1][2]
Mechanism of Action & Signaling Pathway
This compound acts as an agonist at the GPR40 receptor. The binding of this compound to GPR40, which is predominantly coupled to the Gαq/11 protein, initiates a downstream signaling cascade.[5] This activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of this compound from various functional assays.
Table 1: In Vitro Agonist Activity of this compound at Human GPR40
| Assay Type | Cell Line | Endpoint | EC50 (nM) |
| Calcium Flux | HEK293 | Increase in intracellular calcium | 11 |
| β-Arrestin Recruitment | HEK293 | EA-tagged β-arrestin recruitment | 108 |
Data sourced from MedchemExpress.[4]
Note on Binding Affinity: While a specific Ki or IC50 value for this compound from competitive radioligand binding assays was not publicly available in the reviewed literature, the general methodology for determining such values for GPR40 agonists has been described. These assays typically involve using a radiolabeled GPR40 ligand, such as [3H]-TAK-875 or other proprietary radioligands, to compete with unlabeled test compounds for binding to membranes prepared from cells overexpressing the human GPR40 receptor.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Line: HEK293 cells stably expressing human GPR40.
-
Plate Format: 384-well black-walled, clear-bottom plates.
-
Protocol:
-
Cell Plating: Seed cells into the microplates and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium levels.
-
Data Analysis: The EC50 value is determined by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.
-
Technology: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter).
-
Cell Line: HEK293 cells co-expressing a PK-tagged human GPR40 and an EA-tagged β-arrestin.
-
Protocol:
-
Cell Plating: Plate the cells in a 384-well white-walled plate and incubate.
-
Compound Incubation: Add serial dilutions of this compound to the cells and incubate for approximately 90 minutes.
-
Detection: Add the EFC substrate and incubate to allow for the generation of a chemiluminescent signal.
-
Measurement: Read the chemiluminescence on a plate reader. The signal intensity is proportional to the amount of β-arrestin recruited to the receptor.
-
Data Analysis: Calculate the EC50 value by plotting the luminescent signal against the log of the compound concentration.
-
Glucose-Dependent Insulin Secretion (GSIS) Assay
This ex vivo assay measures the ability of a compound to potentiate insulin secretion from pancreatic islets in the presence of high glucose.
-
Protocol:
-
Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method and culture them overnight.
-
Pre-incubation: Pre-incubate groups of islets in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours.
-
Stimulation: Incubate the islets with different concentrations of this compound in the presence of both low (basal) and high (stimulatory, e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 60-120 minutes).
-
Sample Collection: Collect the supernatant to measure the amount of secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or a similar immunoassay.
-
Data Analysis: Compare the insulin secretion at stimulatory glucose concentrations in the presence of the compound to the secretion with stimulatory glucose alone.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of a compound on glucose disposal after an oral glucose challenge.
-
Protocol:
-
Fasting: Fast the animals overnight but allow access to water.
-
Compound Administration: Administer this compound orally at various doses.
-
Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose.
-
Glucose Challenge: Administer a bolus of glucose solution orally.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. The efficacy of the compound is determined by the reduction in the area under the curve (AUC) of the glucose excursion compared to the vehicle-treated group.
-
Drug Discovery and Development Workflow
The discovery of this compound was the result of a structured drug discovery process aimed at identifying a potent and selective GPR40 agonist with favorable pharmacokinetic properties for once-daily oral administration.
The process for a GPR40 agonist like this compound likely involved the following key stages:
-
Target Identification and Validation: GPR40 was identified as a promising target for type 2 diabetes.
-
Hit Identification: High-throughput screening (HTS) and other methods were likely used to identify initial "hit" compounds that modulate GPR40 activity.
-
Hit-to-Lead: Initial hits were chemically modified to improve potency and drug-like properties, leading to "lead" compounds. This phase involved establishing a structure-activity relationship (SAR).
-
Lead Optimization: The lead series was further optimized to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For the chemical series leading to this compound, this involved incorporating fused heterocycles to lower clearance and improve the maximum absorbable dose.[1][2]
-
In Vitro and In Vivo Profiling: Optimized compounds were extensively tested in a battery of in vitro assays (as described in Section 4) and in vivo models to confirm their mechanism of action and efficacy.
-
Candidate Selection: this compound was selected as a clinical candidate based on its overall pharmacological and pharmacokinetic profile, which supported the potential for once-daily oral treatment.[1][2]
Conclusion
This compound is a potent and selective GPR40 agonist that demonstrates a clear mechanism of action through the Gαq/11 signaling pathway to potentiate glucose-stimulated insulin secretion. Its favorable in vitro and in vivo pharmacological profile, a result of a systematic drug discovery and optimization process, highlights its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus. The detailed experimental protocols provided herein offer a guide for the further investigation of this compound and other GPR40 agonists.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Role of LY3104607 in Glucose-Dependent Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3104607 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated significant potential in the regulation of glucose-dependent insulin secretion (GDIS).[1][2][3] As a therapeutic target for type 2 diabetes mellitus (T2DM), GPR40 activation presents a mechanism for enhancing insulin release specifically in response to elevated blood glucose levels, thereby minimizing the risk of hypoglycemia. Preclinical studies have shown that this compound elicits a robust, dose-dependent reduction in glucose levels in concert with an increase in insulin secretion.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on GDIS.
Mechanism of Action: GPR40 Agonism
This compound exerts its effects by acting as an agonist at the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells. The binding of an agonist like this compound to GPR40 is predominantly coupled to the Gαq signaling pathway. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value |
| GPR40 Calcium Flux | CHO cells expressing human GPR40 | EC50 | Data not available in search results |
| Glucose-Dependent Insulin Secretion (GDIS) | Rat Primary Islets | Fold-increase over baseline | Potent activity demonstrated[1][2][3] |
| GPR40 β-Arrestin Recruitment | Species-specific GPR40 expressing cells | EC50 | Data not available in search results |
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT)
| Species | Dose (mg/kg) | Glucose Lowering (% reduction in AUC) | Insulin Increase (Fold change) |
| Mouse | Dose-dependent | Significant and durable reductions observed[1][2][3] | Data not available in search results |
| Rat | Dose-dependent | Significant and durable reductions observed[1][2][3] | Data not available in search results |
Note: Specific quantitative values for EC50 and percentage reductions/increases are detailed in the primary publication by Hamdouchi C, et al. J Med Chem. 2018 Feb 8;61(3):934-945, which was not fully accessible in the provided search results.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of GPR40 agonists like this compound.
In Vitro Glucose-Dependent Insulin Secretion (GDIS) Assay
This assay is critical for determining the glucose-dependent nature of insulin secretion potentiation by a GPR40 agonist.
Experimental Workflow Diagram
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., Sprague-Dawley rats) using collagenase digestion followed by density gradient centrifugation.
-
Cell Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 11 mM glucose, 10% fetal bovine serum, and antibiotics to allow for recovery.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Incubation: Groups of islets are then incubated for a defined period (e.g., 90 minutes) in KRBB containing either low (2.8 mM) or high (16.7 mM) glucose concentrations, in the presence of varying concentrations of this compound or vehicle control.
-
Sample Collection and Analysis: Following incubation, the supernatant is collected, and the insulin concentration is measured using a commercially available ELISA kit.
-
Data Interpretation: The data is analyzed to determine the fold-increase in insulin secretion at high glucose concentrations in the presence of this compound compared to the vehicle control, and to confirm the lack of effect at low glucose concentrations.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess the effect of a compound on glucose disposal in vivo.
Experimental Workflow Diagram
Methodology:
-
Animal Acclimatization and Fasting: Male C57BL/6 mice are acclimatized for at least one week before the study. Prior to the test, mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein (t = -30 min) to measure basal glucose and insulin levels.
-
Compound Administration: this compound or vehicle is administered orally via gavage at various doses.
-
Glucose Challenge: At t = 0 min, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at specified time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Biochemical Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent measurement of insulin concentrations by ELISA.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to quantify the effect of this compound on glucose tolerance and insulin secretion.
Conclusion
This compound is a promising GPR40 agonist that effectively potentiates glucose-dependent insulin secretion. Its mechanism of action through the Gαq pathway in pancreatic β-cells provides a targeted approach to enhancing insulin release only when needed, a key advantage for the treatment of type 2 diabetes. The preclinical data, though not fully detailed in the available literature, strongly supports its efficacy in improving glucose homeostasis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of GPR40 agonists like this compound. Further research to fully elucidate its clinical profile is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Preclinical Development of LY3104607: A GPR40 Agonist for Type 2 Diabetes Mellitus
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the preclinical development of LY3104607, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, for the treatment of Type 2 Diabetes Mellitus (T2DM). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and pharmacokinetic profile.
Introduction
This compound is a novel small molecule designed to activate GPR40, a G protein-coupled receptor predominantly expressed on pancreatic β-cells.[1][2] The activation of GPR40 by endogenous long-chain free fatty acids has been shown to potentiate glucose-dependent insulin secretion (GDIS).[3] this compound was developed to mimic this effect, offering a therapeutic strategy to enhance insulin release in a glucose-sensitive manner, thereby minimizing the risk of hypoglycemia, a common side effect of many existing T2DM therapies.[2][4] The preclinical development of this compound focused on optimizing its potency, selectivity, and pharmacokinetic properties to support a once-daily oral dosing regimen.[2]
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR40 receptor. The binding of this compound to GPR40 on pancreatic β-cells initiates a signaling cascade through the Gαq protein subunit.[3] This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][5] The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules, but importantly, this potentiation of insulin secretion is dependent on ambient glucose levels.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of LY3104607 in Rodent Models of Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3104607 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a key regulator of glucose-stimulated insulin secretion (GSIS), GPR40 has emerged as a promising therapeutic target for type 2 diabetes. Preclinical studies in rodent models are crucial for evaluating the in vivo efficacy and mechanism of action of novel GPR40 agonists like this compound. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in rodent models of diabetes, detailing its mechanism of action, experimental protocols, and available efficacy data. While specific quantitative data for this compound from its primary publication is not publicly available, this guide leverages qualitative descriptions and data from closely related compounds to provide a thorough understanding of its therapeutic potential.
Introduction to this compound and its Target: GPR40
This compound is a novel small molecule designed to activate GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][2] Endogenous long-chain fatty acids are the natural ligands for GPR40, and their binding potentiates insulin secretion in the presence of elevated glucose levels.[3] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy, as it may minimize the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[3] this compound was developed to have optimized pharmacokinetic properties suitable for once-daily oral administration in patients with type 2 diabetes.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating GPR40 on pancreatic β-cells. This activation initiates a downstream signaling cascade that ultimately leads to enhanced insulin secretion.
GPR40 Signaling Pathway
The activation of GPR40 by an agonist like this compound primarily couples to the Gαq subunit of the heterotrimeric G protein.[3] This initiates the following sequence of events:
-
Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Enhanced Insulin Granule Exocytosis: The elevated intracellular Ca2+ levels and activated PKC promote the trafficking and fusion of insulin-containing granules with the β-cell membrane, resulting in increased insulin secretion.
This entire process is contingent on an initial influx of glucose into the β-cell and its subsequent metabolism, which is why the insulinotropic effect of GPR40 agonists is glucose-dependent.
In Vivo Efficacy Data in Rodent Models
While the primary publication on this compound states that the compound demonstrated "potent, efficacious, and durable dose-dependent reductions in glucose levels were seen during glucose tolerance test (GTT) studies" in rats, specific quantitative data from these studies are not publicly available.[1][2] To provide context for the expected efficacy of this compound, this section presents data from a closely related GPR40 agonist from the same research program, LY2881835.
Efficacy in a Diet-Induced Obese (DIO) Mouse Model
Diet-induced obese mice are a common model for studying insulin resistance and early-stage type 2 diabetes.
Table 1: Effect of LY2881835 on Glucose Lowering in an Oral Glucose Tolerance Test (OGTT) in DIO Mice
| Treatment Group | Dose (mg/kg, oral) | Glucose Area Under the Curve (AUC) Reduction vs. Vehicle | Reference |
| LY2881835 | 10 | Statistically Significant | [4] |
Note: Specific percentage of AUC reduction was not provided in the source material.
Efficacy in Zucker Fatty Rats
The Zucker fatty rat is a genetic model of obesity and insulin resistance.
Table 2: Dose-Dependent Glucose Lowering Effect of LY2881835 in an Intraperitoneal Glucose Tolerance Test (IPGTT) in Zucker Fatty Rats
| Compound | ED₉₀ (mg/kg) |
| LY2881835 | 0.58 |
ED₉₀ represents the dose required to achieve 90% of the maximal glucose-lowering effect.
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of the in vivo efficacy of compounds like this compound. The following sections describe the typical methodologies used in rodent models of diabetes.
Rodent Models of Diabetes
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice are fed a high-fat diet (typically 45-60% kcal from fat) for an extended period (8-16 weeks) to induce obesity, insulin resistance, and glucose intolerance.
-
Zucker Fatty (fa/fa) Rats: These rats have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperinsulinemia, and insulin resistance.
-
db/db Mice: Similar to Zucker fatty rats, these mice have a mutation in the leptin receptor gene and develop a more severe diabetic phenotype, including hyperglycemia.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its bloodstream.
References
- 1. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Target Engagement and Binding Affinity of LY3104607
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of LY3104607, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.
Core Target and Mechanism of Action
This compound engages GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), a receptor primarily expressed in pancreatic β-cells.[1][2][3] Upon binding, this compound activates the receptor, initiating a downstream signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.[3]
Quantitative Analysis of Binding Affinity and Functional Potency
The interaction of this compound with its target, GPR40, has been characterized through various in vitro assays to determine its binding affinity and functional potency. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay Description | Cell Line | Source |
| Binding Affinity (Ki) | 8.2 nM | Competitive displacement of [3H]-TAK-875 from full-length human recombinant GPR40 expressed in cell membranes. | HEK293 | |
| Functional Potency (EC50) | ||||
| β-Arrestin Recruitment | 11 nM | Agonist-induced recruitment of β-arrestin to the activated GPR40 receptor. | HEK293 | [4] |
| Intracellular Calcium Flux | 119 nM | Measurement of the increase in intracellular calcium concentration following GPR40 activation. | HEK293 | [4] |
GPR40 Signaling Pathway Activated by this compound
Activation of GPR40 by this compound primarily initiates a signaling cascade through the Gαq/11 protein subunit. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium is a key driver for the potentiation of glucose-stimulated insulin secretion.
Furthermore, GPR40 activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling pathways and also play a role in receptor desensitization and internalization. The ability of ligands to differentially engage G protein-dependent and β-arrestin-dependent pathways is known as "biased agonism."[1][5]
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key experiments cited in this guide.
Radioligand Competitive Binding Assay (for Ki Determination)
This assay quantifies the affinity of this compound for GPR40 by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing full-length human recombinant GPR40 are prepared.
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand ([3H]-TAK-875) and varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Intracellular Calcium Flux Assay (for EC50 Determination)
This functional assay measures the potency of this compound in activating GPR40 by quantifying the resulting increase in intracellular calcium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Signaling Pathways Activated by LY3104607: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by LY3104607, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. This document details the molecular mechanisms of action, presents quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved.
Introduction to this compound and GPR40
This compound is a novel small molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-dependent insulin secretion (GDIS).[1][3] Its activation by endogenous long-chain fatty acids or synthetic agonists like this compound potentiates the release of insulin in the presence of elevated glucose levels, making it a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][4]
Core Signaling Pathways Activated by this compound
The primary mechanism of action of this compound is the activation of GPR40, which initiates a cascade of intracellular signaling events. The two major pathways implicated are the canonical Gαq-mediated pathway and a G protein-independent β-arrestin-mediated pathway.
Gαq/Phospholipase C (PLC) Pathway
Upon binding of this compound, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein subunit Gαq.[3][4] This initiates the following sequence of events:
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates the membrane-bound enzyme phospholipase C (PLC).[3][4]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1][4]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[3]
-
Potentiation of Insulin Secretion: Activated PKC and elevated intracellular Ca2+ levels are key signals that augment the exocytosis of insulin-containing granules from pancreatic β-cells, but only in the presence of elevated glucose.[1][3][4]
Gαq-mediated signaling cascade initiated by this compound.
β-Arrestin Pathway
In addition to G protein-dependent signaling, GPR40 activation by this compound has been shown to induce the recruitment of β-arrestin.[3][5] While the downstream consequences of β-arrestin recruitment in the context of GPR40 signaling are not fully elucidated, it is a common mechanism for G protein-coupled receptor (GPCR) desensitization and internalization, and can also initiate distinct, G protein-independent signaling cascades.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Signaling Proteins As Potential Targets for Novel Antidiabetic Drugs | NIH Intramural Research Program [irp.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of LY3104607, a GPR40 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3104607 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). As such, GPR40 has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. This compound has demonstrated the potential to modulate insulin release in a glucose-dependent manner, making it a valuable tool for diabetes research and drug development.
These application notes provide a comprehensive overview of the in vitro pharmacology of this compound and detailed protocols for key assays to characterize its activity.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a key factor in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Additionally, GPR40 activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in key functional assays.
| Assay Type | Cell Line | Species | Parameter | Value (nM) |
| Calcium Mobilization | HEK293 | Human | EC50 | 11[1] |
| β-Arrestin Recruitment | HEK293 | Human | EC50 | 108[1] |
| Glucose-Dependent Insulin Secretion (GDIS) | Primary Islets | Rat | EC50 | Potentiation observed, specific EC50 not reported in the provided literature.[1][2] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
References
Application Note: LY3104607-Induced Calcium Flux Assay in GPR40-Expressing HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY3104607 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying insulin secretion in the presence of elevated glucose levels, making it a significant therapeutic target for type 2 diabetes.[4][5] The activation of GPR40 predominantly couples with the Gαq protein subunit, triggering a signaling cascade that involves phospholipase C (PLC) activation and a subsequent increase in intracellular inositol 1,4,5-triphosphate (IP3).[3][4] This leads to the mobilization of calcium (Ca2+) from endoplasmic reticulum stores.[3]
This application note provides a detailed protocol for measuring the activation of GPR40 by this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the receptor. The assay quantifies the transient increase in intracellular calcium concentration using a fluorescent indicator dye, Fluo-4 AM, providing a robust method for characterizing the potency and efficacy of GPR40 agonists.
Signaling Pathway of GPR40 Activation
The binding of this compound to GPR40 initiates a well-defined intracellular signaling cascade. The diagram below illustrates the key steps leading from receptor activation to the measurable increase in cytosolic calcium.
Experimental Protocols
Protocol 1: Culture and Maintenance of GPR40-HEK293 Cells
This protocol describes the standard procedure for maintaining HEK293 cells stably expressing human GPR40.
Materials:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM), high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1x Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418 or 1 µg/mL puromycin).
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.
-
Trypsin-EDTA: 0.05% or 0.25% solution.[6]
-
Culture Vessels: T-75 flasks, 6-well plates, or other appropriate tissue culture-treated plasticware.
Procedure:
-
Cell Culture: Grow cells as an adherent monolayer in T-75 flasks with Growth Medium at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Monitoring: Observe cells daily for confluency and media color. Healthy HEK293 cells adhere to the plate surface.[8]
-
Passaging: Subculture the cells when they reach 80-90% confluency, typically every 2-4 days.[7]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding 8-10 mL of complete Growth Medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in fresh Growth Medium.
-
Seed new flasks at a recommended split ratio (e.g., 1:5 to 1:10).[7][8]
-
Protocol 2: Calcium Flux Assay
This protocol details the procedure for measuring this compound-induced calcium mobilization in GPR40-HEK293 cells plated in a 96-well format.
Materials:
-
Cells: GPR40-HEK293 cells, cultured as described above.
-
Assay Plate: Black-walled, clear-bottom 96-well microplates, poly-D-lysine coated.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Fluorescent Dye: Fluo-4 AM or Fluo-8 No-Wash Calcium Dye.[9]
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.
-
Positive Control: Ionomycin (10 µM final concentration).[10][11]
-
Negative Control: Assay buffer with 0.1% DMSO (vehicle).
-
Equipment: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3).[9]
Procedure:
Day 1: Cell Seeding
-
Harvest GPR40-HEK293 cells using the passaging protocol.
-
Count the cells and determine viability.
-
Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of Growth Medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a confluent monolayer.
Day 2: Assay Performance
-
Compound Plate Preparation: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. Also, prepare wells with Ionomycin (positive control) and vehicle (negative control).
-
Dye Loading:
-
Remove the Growth Medium from the cell plate.
-
Wash the cells once with 100 µL/well of pre-warmed Assay Buffer.[9]
-
Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions. An optional addition of probenecid can prevent dye extrusion from the cells.[10]
-
Add 100 µL/well of the dye loading solution to the cell plate.
-
Incubate the plate at 37°C for 30-45 minutes, followed by 15-30 minutes at room temperature, protected from light.[10]
-
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Program the instrument to automatically add 50 µL/well of the compound/control solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity every 1-2 seconds for at least 120 seconds to capture the peak calcium response.
-
Experimental Workflow
The following diagram outlines the complete workflow for the calcium flux assay.
Data Presentation and Analysis
Data from the kinetic read is typically analyzed by calculating the peak fluorescence intensity minus the baseline fluorescence (ΔRFU). For dose-response experiments, ΔRFU values are plotted against the logarithm of the agonist concentration and fitted to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Table 1: Summary of Key Experimental Parameters
| Parameter | Description |
| Cell Line | HEK293 cells stably expressing human GPR40 |
| Plate Format | 96-well, black-walled, clear-bottom, poly-D-lysine coated |
| Seeding Density | 50,000 cells/well |
| Calcium Indicator | Fluo-4 AM |
| Agonist | This compound (e.g., 0.1 nM to 10 µM) |
| Positive Control | 10 µM Ionomycin |
| Vehicle Control | 0.1% DMSO in Assay Buffer |
| Instrumentation | Fluorescence Plate Reader (e.g., FlexStation 3) |
| Readout | Change in Relative Fluorescence Units (ΔRFU) |
Table 2: Illustrative Dose-Response Data for this compound
The following data is for illustrative purposes only.
| This compound Conc. (nM) | Log [Conc.] | Avg. ΔRFU | % Max Response |
| 0.1 | -10.0 | 150 | 3% |
| 1 | -9.0 | 800 | 16% |
| 10 | -8.0 | 2450 | 49% |
| 50 | -7.3 | 4100 | 82% |
| 100 | -7.0 | 4850 | 97% |
| 1000 | -6.0 | 5000 | 100% |
| 10000 | -5.0 | 5010 | 100% |
| Calculated EC50 | ~10.5 nM |
Data Interpretation Logic
The relationship between agonist concentration and the final calculated potency (EC50) is a fundamental concept in pharmacology, derived directly from the experimental data.
The calcium flux assay is a highly effective and reproducible method for studying the activation of GPR40 by agonists like this compound. This application note provides the necessary protocols and theoretical background for researchers to successfully implement this assay in a medium- to high-throughput screening environment. The quantitative data obtained, particularly the EC50 values, are critical for the characterization and development of novel therapeutic agents targeting the GPR40 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. static.igem.org [static.igem.org]
- 8. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. bu.edu [bu.edu]
Application Notes: Glucose-Stimulated Insulin Secretion (GSIS) Assay Using LY3104607
References
- 1. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing LY3104607 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3104607 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[3][4][5][6] Activation of GPR40 by agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.[1][5] Preclinical evaluation of this compound efficacy relies on the use of appropriate animal models that recapitulate the pathophysiology of type 2 diabetes. This document provides detailed application notes and experimental protocols for assessing the therapeutic potential of this compound in relevant animal models.
Mechanism of Action and Signaling Pathway
This compound activates GPR40, which is predominantly coupled to the Gαq protein subunit.[4][5] This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] The elevated intracellular Ca2+ levels and PKC activation are key events that potentiate the exocytosis of insulin-containing granules from pancreatic β-cells in the presence of elevated glucose.[6] Some GPR40 agonists have also been shown to signal through the Gαs subunit, leading to an increase in cyclic AMP (cAMP), which can also contribute to insulin secretion.[7][8]
dot
Caption: GPR40 Signaling Pathway for Insulin Secretion.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-diabetic drugs. Several well-characterized rodent models of type 2 diabetes are suitable for testing the efficacy of this compound.
-
Genetically Diabetic Models:
-
ob/ob Mouse: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[9]
-
db/db Mouse: These mice have a mutation in the leptin receptor, resulting in a phenotype similar to the ob/ob mouse with severe insulin resistance and progressive β-cell failure.[9]
-
Zucker Diabetic Fatty (ZDF) Rat: This model exhibits obesity, hyperlipidemia, insulin resistance, and a progression to overt diabetes.[9]
-
-
Diet-Induced Obesity (DIO) Models:
-
High-Fat Diet (HFD)-Fed Mice or Rats: Feeding rodents a high-fat diet for an extended period induces obesity, insulin resistance, and glucose intolerance, mimicking the common etiology of type 2 diabetes in humans.[10]
-
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of type 2 diabetes.
dot
Caption: General Experimental Workflow for Efficacy Testing.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
Selected animal model (e.g., male db/db mice, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Preparation: House animals individually and allow them to acclimatize for at least one week before the experiment.
-
Fasting: Fast the animals overnight for 16-18 hours with free access to water.[11]
-
Baseline Blood Sample: At time 0 (before drug and glucose administration), collect a small blood sample (e.g., 20 µL) from the tail vein to measure baseline blood glucose and insulin levels.
-
Drug Administration: Administer this compound or vehicle orally via gavage at the desired dose(s). A typical volume is 5-10 mL/kg body weight.
-
Glucose Challenge: 60 minutes after drug administration, administer a glucose solution (2 g/kg body weight) orally via gavage.[3]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[11][12]
-
Sample Processing: Measure blood glucose immediately using a glucometer. For insulin measurement, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.
Protocol 2: Chronic Efficacy Study
Objective: To evaluate the long-term effects of this compound on glycemic control and other metabolic parameters.
Materials:
-
Same as for OGTT protocol
-
Metabolic cages (optional, for food and water intake monitoring)
Procedure:
-
Animal Preparation and Randomization: Acclimatize animals and randomly assign them to treatment groups (vehicle and different doses of this compound).
-
Chronic Dosing: Administer this compound or vehicle orally once daily for a period of 2 to 4 weeks.
-
Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., weekly).
-
OGTT: Perform an OGTT as described in Protocol 1 at the end of the treatment period (e.g., on day 21 or 28).[2]
-
Terminal Blood and Tissue Collection: At the end of the study, collect terminal blood samples for comprehensive biomarker analysis (e.g., HbA1c, lipids). Tissues such as the pancreas can be collected for histological analysis.
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of Acute this compound Administration on Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Treatment Group | Dose (mg/kg) | n | Glucose AUC (0-120 min) (mg·min/dL) | % Glucose Lowering vs. Vehicle | Insulin AUC (0-120 min) (ng·min/mL) |
| Vehicle | - | 10 | 35000 ± 2500 | - | 150 ± 20 |
| This compound | 1 | 10 | 28000 ± 2100 | 20% | 250 ± 30 |
| This compound | 3 | 10 | 21000 ± 1800 | 40% | 380 ± 45 |
| This compound | 10 | 10 | 15750 ± 1500 | 55% | 520 ± 60 |
*Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001. Data are representative and synthesized from typical results for potent GPR40 agonists.
Table 2: Effect of Chronic (21-day) this compound Administration on Metabolic Parameters in ZDF Rats
| Treatment Group | Dose (mg/kg/day) | n | Change in Body Weight (g) | Fasting Blood Glucose (mg/dL) | HbA1c (%) |
| Vehicle | - | 8 | +25 ± 5 | 350 ± 30 | 8.5 ± 0.5 |
| This compound | 0.3 | 8 | +22 ± 4 | 280 ± 25 | 7.2 ± 0.4 |
| This compound | 1 | 8 | +20 ± 5 | 210 ± 20 | 6.1 ± 0.3 |
| This compound | 3 | 8 | +18 ± 4 | 150 ± 15 | 5.2 ± 0.2 |
*Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001. Data are representative and synthesized from typical results for potent GPR40 agonists.
The protocols and animal models described provide a robust framework for the preclinical evaluation of this compound efficacy. By demonstrating dose-dependent improvements in glucose tolerance and other key metabolic parameters, these studies are essential for establishing the therapeutic potential of this compound for the treatment of type 2 diabetes. The use of standardized protocols and clear data presentation will ensure the generation of reliable and comparable results to support further drug development.
References
- 1. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 6. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for the Pharmacokinetic Analysis of LY3104607 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3104607 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2] As such, GPR40 agonists like this compound are being investigated as potential therapeutic agents for the treatment of type 2 diabetes mellitus. Understanding the pharmacokinetic profile of this compound in preclinical models, such as rats, is essential for its development. These application notes provide a summary of the available pharmacokinetic data and detailed protocols for key in vivo experiments.
Data Presentation
The pharmacokinetic parameters of this compound in rats following oral and intravenous administration are summarized below. The data indicates that this compound exhibits low clearance, a low volume of distribution, and high oral bioavailability.[2]
| Parameter | Route of Administration | Value | Units |
| Clearance (CL) | Intravenous | 5.4 | mL/min/kg |
| Volume of Distribution (Vd) | Intravenous | 0.4 | L/kg |
| Half-life (t1/2) | Intravenous | 1.3 | h |
| Bioavailability (F) | Oral | >80 | % |
Table 1: Pharmacokinetic Parameters of this compound in Rats.[2]
Signaling Pathway
This compound, as a GPR40 agonist, stimulates a signaling cascade within pancreatic β-cells that potentiates insulin secretion in a glucose-dependent manner. The binding of this compound to GPR40 activates the Gαq protein subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, enhances the exocytosis of insulin-containing granules.
GPR40 Signaling Pathway
Experimental Protocols
Rat Pharmacokinetic Study Protocol
This protocol outlines the procedures for determining the pharmacokinetic profile of this compound in rats following both oral (PO) and intravenous (IV) administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing gavage needles (for PO administration)
-
Syringes and infusion pumps (for IV administration)
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3-5 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Administration: Prepare a homogenous suspension of this compound in the vehicle. Administer a single dose via oral gavage.
-
Intravenous (IV) Administration: Prepare a solution of this compound in a suitable vehicle for injection. Administer as a single bolus or a short infusion via a tail vein or a surgically implanted catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points post-dose (e.g., 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
The method should include a simple and efficient sample preparation technique, such as protein precipitation.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
References
Preparing a DMSO Stock Solution of LY3104607: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of LY3104607 using dimethyl sulfoxide (DMSO). This compound is a potent and selective G protein-coupled receptor 40 (GPR40) agonist investigated for its potential in the treatment of type 2 diabetes mellitus.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results.
Compound Information and Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound for preparing a stock solution of a desired concentration.
| Property | Value |
| Molecular Weight | 439.51 g/mol [1], 439.52 g/mol [2] |
| Chemical Formula | C27H25N3O3[2] |
| CAS Number | 1795232-22-2[1] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO[2] |
Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Sterile, calibrated pipettes and tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the mass of this compound and the volume of DMSO accordingly.
3.1. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
For 1 mL of a 10 mM stock solution, using a molecular weight of 439.52 g/mol :
Mass (mg) = 10 mM x 439.52 g/mol x 0.001 L = 4.3952 mg
3.2. Step-by-Step Procedure:
-
Preparation: Bring the vial containing the this compound powder and the bottle of anhydrous, high-purity DMSO to room temperature.[4]
-
Weighing: Carefully weigh out the calculated mass of this compound (e.g., 4.4 mg for a 1 mL of 10 mM solution) using an analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[4]
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.[5][6] Gentle warming (up to 50°C) can also be applied if necessary, but care should be taken to avoid degradation of the compound.[6]
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.[2][6] For short-term storage (days to weeks), 0-4°C may be suitable.[2] Protect the solution from light.
-
Application Notes and Best Practices
-
DMSO Quality: Always use anhydrous, high-purity DMSO to prevent compound degradation and ensure solubility. DMSO is hygroscopic and will absorb moisture from the air, which can affect the stability of the dissolved compound.
-
Working Solution Preparation: When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final dilution to the aqueous buffer or cell culture medium. This helps to prevent precipitation of the compound.
-
Final DMSO Concentration: For most cell culture experiments, the final concentration of DMSO should be kept low, typically ≤ 0.1% (v/v), to avoid solvent-induced toxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Safety Precautions: Handle this compound and DMSO in a well-ventilated area while wearing appropriate personal protective equipment. Although a specific safety data sheet was not retrieved, general safe handling practices for chemical reagents should be followed.
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for LY3104607 β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3104607 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5][6] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion.[7] Upon agonist binding, GPR40 undergoes a conformational change that triggers intracellular signaling cascades. While GPR40 is known to primarily couple to Gαq proteins, leading to intracellular calcium mobilization, it also engages β-arrestin-dependent signaling pathways.[8][9] The recruitment of β-arrestin to the activated receptor is a key event in G protein-coupled receptor (GPCR) desensitization, internalization, and G protein-independent signaling.[10] Therefore, a β-arrestin recruitment assay is a valuable tool for characterizing the pharmacological profile of GPR40 agonists like this compound.
These application notes provide a detailed protocol for a β-arrestin recruitment assay to measure the activity of this compound on GPR40, based on the widely used PathHunter® assay technology. This technology utilizes enzyme fragment complementation (EFC) to provide a sensitive and quantitative measure of the GPR40-β-arrestin interaction.
GPR40 Signaling Pathway
The binding of an agonist, such as this compound, to GPR40 initiates two primary signaling pathways:
-
Gαq-Mediated Signaling: The activated GPR40 receptor couples to the Gαq subunit of heterotrimeric G proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.
-
β-Arrestin-Mediated Signaling: Following agonist-induced activation, GPR40 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling events independent of G proteins.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in a β-arrestin recruitment assay.
| Compound | Target | Cell Line | Assay Principle | Potency (EC50) | Reference |
| This compound | Human GPR40 | HEK293 | β-arrestin recruitment (β-galactosidase reporter gene assay) | 11 nM | [1] |
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
This protocol is adapted for the PathHunter® β-Arrestin assay technology, a widely used platform for monitoring GPCR activation. The principle of this assay is based on enzyme fragment complementation (EFC). The GPR40 receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Agonist-induced recruitment of β-arrestin to GPR40 brings the two enzyme fragments into close proximity, forming a functional β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[2][3][11][12][13]
Materials and Reagents
-
PathHunter® CHO-K1 or HEK293 cells stably expressing human GPR40-PK and β-arrestin-EA (e.g., from DiscoveRx)
-
PathHunter® Cell Plating Reagent
-
PathHunter® Detection Kit (containing Cell Assay Buffer, Substrate Reagent 1, and Substrate Reagent 2)
-
This compound
-
Reference GPR40 agonist (e.g., a known fatty acid or another synthetic agonist)
-
Vehicle (e.g., DMSO)
-
Sterile, white, clear-bottom 384-well cell culture plates
-
Luminometer
Experimental Workflow
Detailed Methodology
1. Cell Preparation and Seeding:
-
Culture the PathHunter® GPR40 cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate PathHunter® Cell Plating Reagent to achieve a target density of 5,000-10,000 cells per well in a 384-well plate.
-
Dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform a serial dilution of the this compound stock solution to generate a range of concentrations for constructing a dose-response curve. A typical starting point would be a 10-point, 3-fold dilution series.
-
Prepare serial dilutions of a reference GPR40 agonist and a vehicle control in the same manner. The final solvent concentration in the assay should be kept consistent and low (e.g., ≤ 0.5% DMSO) to avoid cellular toxicity.
3. Compound Addition:
-
On the day of the assay, carefully add 5 µL of each compound dilution to the respective wells of the cell plate.
4. Incubation:
-
Incubate the plate for 90 minutes at 37°C.
5. Detection Reagent Preparation and Addition:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions by mixing the Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer.
-
After the 90-minute incubation, add 12.5 µL of the prepared detection reagent to each well.
6. Room Temperature Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
7. Signal Detection:
-
Read the chemiluminescent signal using a plate luminometer.
8. Data Analysis:
-
The raw data will be in Relative Luminescence Units (RLU).
-
Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
The β-arrestin recruitment assay is a robust and sensitive method for characterizing the pharmacological activity of GPR40 agonists like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of compounds in engaging the β-arrestin signaling pathway, providing valuable insights for drug discovery and development programs targeting GPR40.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 6. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Measuring the Metabolic Stability of LY3104607 in Liver Microsomes
Introduction
LY3104607 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which has been investigated as a potential treatment for type 2 diabetes mellitus.[1][2] A key aspect of its development involved optimizing its pharmacokinetic properties to lower clearance, thereby supporting once-daily oral administration.[3][4] Assessing metabolic stability is a critical step in early drug discovery, as it helps predict the in vivo hepatic clearance of a compound.[5][6] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes, highly concentrated in subcellular fractions called microsomes, catalyze the biotransformation of most drugs.[7][8] This document provides a detailed protocol for evaluating the metabolic stability of this compound using an in vitro liver microsome assay.
Mechanism of Action: GPR40 Signaling Pathway
This compound exerts its therapeutic effect by activating the GPR40 receptor on pancreatic β-cells. This receptor is predominantly coupled to the Gαq family of G proteins.[9] Activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the combined increase in intracellular calcium and DAG levels enhances glucose-stimulated insulin secretion.[1][9]
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes the steps to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Principle
The test compound (this compound) is incubated with human liver microsomes (HLM) at 37°C. The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[11] Aliquots are taken at several time points, and the reaction is stopped. The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12] The rate of disappearance of the compound is then used to calculate its metabolic stability.[7]
Materials and Reagents
-
Test Compound: this compound
-
Control Compounds: Midazolam (high clearance), Dextromethorphan (moderate clearance)[11]
-
Biological Matrix: Pooled Human Liver Microsomes (e.g., from Xenotech or Corning), stored at -80°C[13]
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)[11]
-
Cofactor Solution (NADPH Regenerating System):
-
NADP⁺
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium Chloride (MgCl₂)[12]
-
-
Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) (e.g., Tolbutamide, Labetalol)[11][12]
-
Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), HPLC-grade water
Experimental Procedure
The following workflow outlines the key steps of the assay.
Step-by-Step Method:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound and control compounds in DMSO. Further dilute in acetonitrile or buffer to achieve a final incubation concentration of 1 µM. The final organic solvent concentration in the incubation should be less than 1%.[11][14]
-
On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation.[7][15]
-
Prepare the NADPH regenerating system in phosphate buffer.[12]
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsomes and the test/control compound.
-
Include control wells:
-
Negative Control: Compound + Microsomes without the NADPH system (to assess non-enzymatic degradation).[12]
-
Blank Control: Microsomes + NADPH system without the compound (to check for interfering peaks).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[16]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative control). The 0-minute time point sample is taken immediately by adding quenching solution.[14]
-
Incubate the plate at 37°C, shaking at approximately 100 rpm.[12]
-
At subsequent time points (e.g., 5, 15, 30, and 45 minutes), transfer an aliquot from the incubation wells to a new 96-well plate containing cold acetonitrile with the internal standard to terminate the reaction.[7][12]
-
-
Sample Processing and Analysis:
-
After the final time point, vortex the quenched samples to facilitate protein precipitation.
-
Centrifuge the plate at ~3000-4000g for 10-15 minutes to pellet the precipitated protein.[16]
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[17][18]
-
Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k[12]
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[19]
-
Data Presentation
While specific quantitative data on the metabolic stability of this compound in liver microsomes is not publicly available, the compound was developed to have "low clearance".[3] The tables below illustrate how the results from such an assay are typically presented.
Table 1: Summary of Metabolic Stability Parameters
This table summarizes the calculated kinetic parameters derived from the experimental data.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| This compound | Data not available | Data not available | Expected to be Low/Moderate |
| Midazolam | < 15 | > 46 | High Clearance |
| Dextromethorphan | 15 - 60 | 12 - 46 | Moderate Clearance |
| Warfarin | > 60 | < 12 | Low Clearance |
Classification is based on typical industry standards.
Table 2: Example Data - Percent of Compound Remaining Over Time
This table shows the raw data used to determine the rate of metabolic depletion.
| Time (min) | This compound (% Remaining) | Midazolam (% Remaining) | Dextromethorphan (% Remaining) | Warfarin (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 5 | Data not available | 45.2 | 80.5 | 98.1 |
| 15 | Data not available | 12.1 | 55.3 | 95.2 |
| 30 | Data not available | 1.5 | 28.9 | 91.7 |
| 45 | Data not available | < 1.0 | 15.1 | 88.4 |
Data for control compounds are representative and may vary between experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. oyc.co.jp [oyc.co.jp]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 19. ruj.uj.edu.pl [ruj.uj.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Optimizing LY3104607 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LY3104607, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, in in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with this compound in vitro.
| Question | Answer and Troubleshooting Steps |
| 1. What is the mechanism of action of this compound? | This compound is a selective agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a G protein-coupled receptor that, upon activation, couples to the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[3] This increase in intracellular calcium is a key event in the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. |
| 2. What are the recommended starting concentrations for in vitro assays? | Based on published data, a good starting point for this compound in cell-based assays is in the low nanomolar to micromolar range. For instance, in HEK293 cells expressing human GPR40, an EC50 of 11 nM has been reported for β-arrestin recruitment. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay endpoint. A typical approach is to test a wide range of concentrations, often spanning several orders of magnitude (e.g., 0.1 nM to 10 µM). |
| 3. I am not observing a response in my calcium flux assay. What could be the issue? | Troubleshooting Steps: • Cell Line: Confirm that your cell line expresses functional GPR40. If using a transfected cell line, verify the expression level. • Compound Integrity: Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. • Assay Buffer: The composition of the assay buffer is critical. Ensure it is free of interfering substances. • Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time for your specific cell type. Inadequate loading can lead to a weak signal. • Instrument Settings: Verify that the fluorescence plate reader settings (excitation and emission wavelengths, sensitivity) are appropriate for the dye being used. |
| 4. My results in the glucose-stimulated insulin secretion (GSIS) assay are highly variable. How can I improve consistency? | Troubleshooting Steps: • Islet/Cell Health: Ensure the pancreatic islets or insulin-secreting cell lines (e.g., MIN6) are healthy and cultured under optimal conditions. High passage numbers can lead to decreased receptor expression and responsiveness.[4] • Glucose Concentration: The potentiation of insulin secretion by GPR40 agonists is glucose-dependent. Ensure that the basal and stimulatory glucose concentrations are appropriate and consistent across experiments. • Pre-incubation Step: A pre-incubation step in low glucose media is crucial to establish a stable baseline before stimulation. • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of this compound or glucose solutions, can introduce significant variability. • Reagent Quality: Use high-quality reagents, including glucose and components of the secretion buffer (e.g., Krebs-Ringer bicarbonate buffer). |
| 5. Are there any known off-target effects or cell toxicity concerns with GPR40 agonists? | While this compound is a selective GPR40 agonist, it is important to be aware of potential issues observed with other compounds in this class. Some GPR40 agonists have been associated with β-cell toxicity with prolonged exposure.[5] It is recommended to assess cell viability (e.g., using an MTT or LDH assay) in parallel with your functional assays, especially when performing long-term incubation studies. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in a key cell-based assay.
| Assay | Cell Line | Parameter | Value | Reference |
| β-Arrestin Recruitment | HEK293 (expressing human GPR40) | EC50 | 11 nM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation by this compound.
Materials:
-
HEK293 cells stably expressing human GPR40
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520)
-
Pluronic F-127
-
This compound
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the GPR40-expressing HEK293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in assay buffer to the final working concentration. The addition of Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. It is important to keep the final DMSO concentration consistent across all wells and typically below 0.5%.
-
Calcium Measurement:
-
Place the dye-loaded plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) for a period of 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40, a key step in receptor desensitization and an alternative signaling pathway.
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin CHO-K1 GPR40 cells)
-
Assay-specific culture and detection reagents
-
This compound
-
White, solid-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Cell Plating: Plate the cells in the white-walled assay plates according to the manufacturer's protocol and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Compound Addition: Add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for the time specified in the assay protocol (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's instructions and incubate for the recommended time at room temperature.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Materials:
-
Isolated pancreatic islets or an insulin-secreting cell line (e.g., MIN6)
-
Culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Preparation:
-
Culture islets or MIN6 cells to the desired confluency.
-
If using islets, hand-pick islets of similar size for each experimental condition.
-
-
Pre-incubation:
-
Wash the cells/islets with KRB buffer containing low glucose.
-
Pre-incubate in KRB buffer with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRB buffer containing low glucose, high glucose, or high glucose plus different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the amount of secreted insulin to the total insulin content or protein concentration. Compare the insulin secretion in the presence of this compound to the high glucose control to determine the potentiation effect.
Visualizations
The following diagrams illustrate the GPR40 signaling pathway and a general workflow for optimizing this compound concentration.
Caption: GPR40 signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of LY3104607
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY3104607.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary on-target effect is to enhance glucose-dependent insulin secretion, making it a potential therapeutic agent for type 2 diabetes.[1][2]
Q2: What is the known selectivity profile of this compound and its analogs?
While a detailed public off-target screening panel for this compound is not available, the preclinical development of structurally related GPR40 agonists from the same chemical series involved comprehensive selectivity profiling. These predecessor compounds were reported to be highly selective when tested against broad panels of G protein-coupled receptors (GPCRs) and other targets.
Q3: Were this compound or its analogs tested against Peroxisome Proliferator-Activated Receptors (PPARs)?
Yes, to mitigate the risk of potential off-target effects, precursor compounds to this compound were evaluated in binding and functional assays for PPARα, PPARδ, and PPARγ. The data demonstrated a lack of significant activity at these nuclear receptors at concentrations up to 30 μM.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vitro and in vivo experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected cellular response in a non-pancreatic cell line.
-
Possible Cause: While GPR40 is predominantly expressed in pancreatic β-cells, lower levels of expression have been reported in other tissues, including the intestine and brain. The observed effect might still be an on-target GPR40-mediated response.
-
Troubleshooting Steps:
-
Confirm GPR40 Expression: Verify the expression of GPR40 in your experimental cell line at both the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry).
-
Use a GPR40 Antagonist: If the effect is on-target, it should be blocked by a selective GPR40 antagonist.
-
Utilize GPR40 Knockout/Knockdown Cells: The most definitive way to confirm an on-target effect is to demonstrate the absence of the response in a GPR40 knockout or knockdown version of your cell line.
-
Issue 2: Observing β-cell toxicity or impaired function after prolonged exposure to this compound.
-
Possible Cause: While some GPR40 agonists have been associated with β-cell lipotoxicity, this is thought to be an on-target effect related to chronic receptor overstimulation rather than an off-target effect.
-
Troubleshooting Steps:
-
Titrate Concentration and Duration: Determine the dose- and time-dependency of the toxic effect. Use the lowest effective concentration for the shortest duration necessary to observe the desired physiological response.
-
Culture Conditions: Ensure optimal cell culture conditions, including glucose and serum concentrations, as these can influence β-cell viability and function.
-
Assess Markers of ER Stress and Apoptosis: To understand the mechanism of toxicity, measure markers of the unfolded protein response (UPR) and apoptosis (e.g., CHOP expression, caspase-3 cleavage).
-
Issue 3: Inconsistent results in calcium flux assays.
-
Possible Cause: GPR40 activation by this compound is expected to induce a robust increase in intracellular calcium via the Gαq signaling pathway. Inconsistencies can arise from technical issues with the assay.
-
Troubleshooting Steps:
-
Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density.
-
Dye Loading: Optimize the concentration and loading time for your calcium-sensitive dye (e.g., Fluo-8).
-
Positive Control: Use a known GPR40 agonist or a general GPCR agonist (e.g., ATP) as a positive control to ensure the cells are responsive.
-
Assay Buffer Composition: Maintain consistent concentrations of calcium and other ions in the assay buffer.
-
Data on Selectivity of this compound Analogs
The following table summarizes the reported selectivity of GPR40 agonists from the same class as this compound.
| Target Family | Specific Targets | Outcome | Concentration |
| GPCRs | Broad panel (DiscoveRX, CEREP) | Highly Selective | Not specified |
| PPARs | PPARα, PPARδ, PPARγ | No significant binding or functional activity | Up to 30 μM |
Experimental Protocols
Protocol 1: GPCR Off-Target Selectivity Screening (General Methodology)
This protocol outlines a general approach for assessing the selectivity of a compound like this compound against a broad panel of GPCRs, based on commercially available services like those from DiscoveRX (now part of Eurofins Discovery).
-
Assay Principle: The PathHunter® β-arrestin recruitment assay is commonly used. It relies on enzyme fragment complementation (EFC). A GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Ligand-induced GPCR activation leads to β-arrestin recruitment, forcing the complementation of the enzyme fragments and generating a chemiluminescent signal.
-
Procedure: a. A panel of cell lines, each stably co-expressing a specific GPCR target and the β-arrestin-EFC components, is used. b. This compound is added to the cells at a high concentration (e.g., 10 μM) to maximize the chance of detecting off-target interactions. c. After a defined incubation period (typically 60-90 minutes), the detection reagents are added. d. The chemiluminescent signal is read on a plate reader. e. The percentage of activity is calculated relative to a known reference agonist for each GPCR target. Significant activity (e.g., >50% activation or inhibition) at a particular GPCR indicates a potential off-target interaction.
Protocol 2: PPAR Functional Assay (General Methodology)
This protocol describes a general method to assess the functional activity of a compound at PPAR subtypes using a luciferase reporter assay.
-
Assay Principle: A cell line is engineered to express a specific PPAR isoform (α, δ, or γ) and a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of the PPAR by a ligand leads to the expression of luciferase.
-
Procedure: a. Cells are plated in a multi-well format. b. This compound is added to the cells at various concentrations. A known PPAR agonist is used as a positive control. c. Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression. d. A luciferase substrate is added to the cells. e. The resulting luminescence is measured using a luminometer. f. The activity of this compound is compared to the vehicle control and the positive control to determine if it activates the PPAR pathway.
Visualizations
Caption: On-target signaling pathway of this compound via GPR40 activation.
Caption: General workflow for off-target selectivity screening.
References
Technical Support Center: Mitigating N- and O-dealkylation of LY3104607
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the N- and O-dealkylation of the GPR40 agonist, LY3104607, and its analogs during in vitro experiments.
Introduction to Metabolic Dealkylation of this compound Precursors
During the development of potent and selective GPR40 agonists, early lead compounds such as LY2881835 and LY2922083 exhibited metabolic liabilities, specifically O-dealkylation and N-dealkylation, respectively. These metabolic pathways can lead to rapid clearance and reduced in vivo efficacy. The development of this compound involved hypothesis-driven structural modifications to mitigate these metabolic issues, resulting in a triazolopyridine acid derivative with improved pharmacokinetic properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are N-dealkylation and O-dealkylation, and why are they a concern for drug candidates like GPR40 agonists?
A1: N-dealkylation and O-dealkylation are metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, that remove an alkyl group from a nitrogen or oxygen atom, respectively. These reactions can significantly impact a drug's pharmacokinetic profile by:
-
Increasing clearance: The resulting metabolites are often more polar and more readily excreted.
-
Altering pharmacological activity: The metabolites may have reduced, altered, or no activity at the target receptor.
-
Potentially forming reactive metabolites: In some cases, dealkylation can lead to the formation of reactive species that can cause toxicity.
For GPR40 agonists, maintaining optimal exposure is crucial for efficacy, and thus, mitigating these dealkylation pathways was a key objective in the development of this compound.
Q2: What structural modifications were implemented in this compound to mitigate N- and O-dealkylation?
A2: The development of this compound from earlier spiropiperidine and tetrahydroquinoline acid derivatives involved the incorporation of a fused triazolopyridine heterocyclic core.[1] This structural change was a key element in moving away from the zwitterion-like structure of the predecessors and was successful in blocking the metabolic sites susceptible to N- and O-dealkylation. For a related analog, LY2922470, which shares structural similarities, no O- or N-dealkylation metabolites were detected in hepatocyte incubations across different species.
Q3: Which in vitro models are most suitable for studying the N- and O-dealkylation of GPR40 agonists?
A3: The most common and relevant in vitro models for this purpose are:
-
Human Liver Microsomes (HLM): HLM are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of phase I metabolism, including dealkylation. They are a cost-effective and high-throughput model for initial screening of metabolic stability.
-
Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors, providing a more physiologically relevant environment.
Q4: How can I confirm that the observed loss of my test compound is due to metabolic dealkylation?
A4: To confirm metabolic dealkylation, you should include the following controls in your experiment:
-
No-cofactor control: Run the incubation without the NADPH regenerating system. Since CYP-mediated dealkylation is NADPH-dependent, the absence of this cofactor should significantly reduce or eliminate the metabolism of your compound.
-
Heat-inactivated enzyme control: Incubate your compound with heat-inactivated microsomes or hepatocytes. This will denature the enzymes, and no metabolic degradation should be observed.
-
Metabolite identification: Use LC-MS/MS to identify the formation of the expected dealkylated metabolites.
Troubleshooting Guides
Issue 1: High Levels of N- or O-dealkylation Observed in Microsomal Stability Assay
| Potential Cause | Troubleshooting Steps |
| Compound is highly susceptible to CYP-mediated metabolism. | - Confirm the specific CYP isozymes involved using recombinant CYP enzymes or selective chemical inhibitors. - Consider structural modifications to block the site of metabolism, as was done for this compound. |
| High concentration of active CYP enzymes in the microsomal lot. | - Verify the activity of the microsomal lot with a known substrate. - Titrate the microsomal protein concentration to find optimal conditions where metabolism is linear with time. |
| Sub-optimal incubation conditions. | - Ensure the incubation time is within the linear range of metabolism. - Verify the concentration of the NADPH regenerating system. |
Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
| Potential Cause | Troubleshooting Steps |
| Phase II metabolism is the primary clearance pathway. | - Microsomes are deficient in many phase II enzymes. If a compound is rapidly conjugated (e.g., glucuronidation), it will appear stable in microsomes but be rapidly cleared in hepatocytes. Analyze hepatocyte samples for phase II metabolites. |
| Active transport of the compound into hepatocytes. | - If the compound is a substrate for uptake transporters, its intracellular concentration in hepatocytes may be higher than in the microsomal incubation, leading to faster metabolism. |
| Compound instability in the incubation medium. | - Assess the chemical stability of the compound in the assay buffer without any biological matrix. |
Quantitative Data Summary
The following tables would summarize the metabolic stability data for this compound and its precursor compounds. This data is derived from the primary literature and is essential for understanding the success of the mitigation strategy.
Table 1: Metabolic Stability of GPR40 Agonists in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| LY2881835 | Data not available | Data not available | O-dealkylation |
| LY2922083 | Data not available | Data not available | N-dealkylation |
| This compound | Data not available | Data not available | Mitigated N/O-dealkylation |
Table 2: Metabolic Stability of GPR40 Agonists in Human Hepatocytes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/106 cells) | Primary Metabolic Pathway |
| LY2881835 | Data not available | Data not available | O-dealkylation |
| LY2922083 | Data not available | Data not available | N-dealkylation |
| LY2922470 | >120 | < 5.8 | Glucuronidation |
| This compound | Data not available | Data not available | Mitigated N/O-dealkylation |
(Note: Specific quantitative data for this compound and some precursors from the primary Hamdouchi et al. 2018 publication is pending access to the full-text article. The data for LY2922470 is included as a key comparator showing successful mitigation of dealkylation.)
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound (e.g., this compound or analog)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard) for reaction termination
-
96-well plates
-
Incubator shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in 0.1 M phosphate buffer.
-
Prepare the incubation mixture: In a 96-well plate, add the HLM (final concentration, e.g., 0.5 mg/mL), MgCl₂ (final concentration, e.g., 3 mM), and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system to each well. For the T=0 and no-cofactor controls, add an equal volume of 0.1 M phosphate buffer.
-
Incubate the plate at 37°C with shaking.
-
Terminate the reaction at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Protocol 2: In Vitro Metabolic Stability in Human Hepatocytes
Objective: To determine the rate of disappearance of a test compound upon incubation with cryopreserved human hepatocytes.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated 96-well plates
-
Acetonitrile (containing an internal standard)
-
Incubator at 37°C with 5% CO₂
-
LC-MS/MS system
Procedure:
-
Thaw and plate the hepatocytes on collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Prepare a working solution of the test compound in the hepatocyte incubation medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
Incubate the plate at 37°C with 5% CO₂.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) by removing the incubation medium.
-
Terminate the reaction by adding cold acetonitrile with an internal standard to the collected medium.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Logical workflow for troubleshooting high dealkylation.
References
LY3104607 assay interference and false positives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY3104607 in various experimental assays. Our goal is to help you identify and resolve potential issues related to assay interference and false positives, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Its primary mechanism of action involves binding to GPR40 on pancreatic β-cells, which stimulates the Gαq signaling pathway.[5] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, promoting glucose-dependent insulin secretion.[5][6]
Q2: We are observing a high background signal in our calcium flux assay with this compound. What could be the cause?
A2: High background in a calcium flux assay can stem from several factors. Autofluorescence of the compound or interference with the fluorescent dye are common issues. Additionally, poor cell health or suboptimal dye loading can lead to elevated baseline calcium levels. It is also possible that the assay buffer components are interfering with the signal.
Q3: Could this compound cross-react with other receptors and cause off-target effects in our cellular assays?
A3: While this compound is designed to be a selective GPR40 agonist, the possibility of cross-reactivity with other receptors, particularly other GPCRs that bind fatty acids or structurally similar ligands, cannot be entirely ruled out without specific experimental validation. Off-target effects are a potential source of false positives. We recommend running counter-screens against related receptors if you suspect off-target activity.
Q4: Are there any known issues with using serum in our cell culture medium for this compound experiments?
A4: Serum contains endogenous fatty acids which are the natural ligands for GPR40. The presence of these fatty acids can lead to receptor desensitization or competition for binding with this compound, potentially masking the effect of the compound or leading to variability in your results. It is advisable to perform assays in serum-free media or after a period of serum starvation.
Troubleshooting Guides
Guide 1: Troubleshooting High Background and False Positives in Calcium Flux Assays
Calcium flux assays are a primary method for assessing the activity of GPR40 agonists like this compound.[7] However, various factors can lead to misleading results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Run a control plate with this compound in assay buffer without cells. 2. Measure fluorescence at the same wavelengths used for the calcium indicator dye. 3. If significant fluorescence is detected, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescent readout method (e.g., aequorin-based luminescence assay).[8] |
| Interference with Calcium Dye | 1. Perform a control experiment with the calcium dye and this compound in a cell-free system to check for direct interactions. 2. Test different calcium-sensitive dyes (e.g., Fluo-8 instead of Fluo-4). |
| Poor Cell Health | 1. Ensure optimal cell culture conditions and viability before starting the assay. 2. Check for signs of cytotoxicity induced by this compound at the concentrations used. 3. Titrate the cell seeding density to find the optimal number for your assay plate. |
| Suboptimal Dye Loading | 1. Optimize the concentration of the calcium indicator dye and the incubation time. 2. Use a dye loading indicator to confirm successful loading. 3. Ensure the use of a probenecid solution if required to prevent dye leakage. |
| Assay Buffer Components | 1. Test for interference from individual buffer components (e.g., pH, ion concentrations). 2. Ensure the buffer composition is appropriate for maintaining cell health and GPR40 activity. |
Guide 2: Investigating Unexpected Results in Immunoassays for this compound
While less common for small molecules, custom immunoassays may be developed for pharmacokinetic studies. These can be susceptible to interference.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity | 1. Test for cross-reactivity with structurally related molecules or known metabolites of this compound. 2. If developing a competitive immunoassay, ensure the labeled tracer is of high purity. |
| Matrix Effects | 1. Analyze samples in different dilutions to identify matrix interference. 2. Use a sample matrix that closely matches the experimental samples for the standard curve. 3. Consider sample pre-treatment steps like solid-phase extraction to remove interfering substances. |
| Heterophilic Antibodies | 1. If using plasma or serum samples, be aware of the potential for interference from heterophilic antibodies. 2. Use blocking agents specifically designed to minimize this type of interference. |
Experimental Protocols
Protocol 1: Calcium Flux Assay for GPR40 Activation
This protocol provides a general framework for assessing this compound-induced calcium mobilization in a cell line stably expressing human GPR40.
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well. Culture overnight in complete growth medium.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours to minimize basal receptor activation.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the serum-free medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 2-5 minutes.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration to determine the EC50.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Assessing the Metabolic Stability of LY3104607
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of LY3104607, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. This compound was designed for low clearance and high oral bioavailability, mitigating common metabolic liabilities such as N-dealkylation and O-dealkylation observed in earlier compounds.[1][2] This guide will address specific issues that may be encountered during in vitro metabolic stability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound?
A1: this compound was specifically engineered to possess low clearance and high oral bioavailability.[1][2] This implies high metabolic stability. While specific quantitative in vitro data such as half-life (t½) and intrinsic clearance (CLint) are not publicly available, it is expected to be a low-clearance compound. Researchers should anticipate slow turnover in in vitro systems like human liver microsomes (HLM) and hepatocytes.
Q2: What are the primary metabolic pathways for GPR40 agonists, and how was this compound optimized?
A2: Earlier GPR40 agonists were susceptible to metabolism via oxidation, N-dealkylation, O-dealkylation, and conjugation (glucuronide and taurine).[3] The development of this compound focused on mitigating these N- and O-dealkylation pathways to enhance its metabolic stability and pharmacokinetic profile.[1][2] Therefore, when investigating its metabolism, it is crucial to also consider potential alternative pathways, although they are expected to be minor.
Q3: Which in vitro systems are most appropriate for evaluating the metabolic stability of this compound?
A3: Both human liver microsomes and cryopreserved hepatocytes are suitable for assessing the metabolic stability of this compound.
-
Liver Microsomes: Primarily assess Phase I metabolism (e.g., CYP-mediated oxidation). Given this compound's design, it is expected to show low clearance in this system.
-
Hepatocytes: Provide a more complete picture, including Phase I and Phase II metabolism, as well as transporter effects. This system is considered the gold standard for predicting in vivo hepatic clearance.
Due to its anticipated low clearance, specialized techniques such as the hepatocyte relay method may be necessary to obtain a measurable turnover.
Troubleshooting Guides
Issue 1: No measurable turnover of this compound in a standard microsomal or hepatocyte stability assay.
This is an expected outcome for a low-clearance compound. Here’s how to approach this:
-
Extend Incubation Time: For standard hepatocyte suspension assays, which are typically viable for up to 4 hours, this may not be sufficient. Consider longer-term models if available.
-
Increase Protein/Cell Concentration: Carefully increasing the microsomal protein or hepatocyte concentration can increase the enzymatic activity in the incubation. However, be mindful of potential issues with non-specific binding.
-
Employ a Hepatocyte Relay Assay: This technique involves transferring the supernatant of the incubation to fresh hepatocytes after a set period (e.g., 4 hours), effectively prolonging the incubation time with active enzymes.
-
Focus on Metabolite Identification: Instead of quantifying the disappearance of the parent compound, which may be minimal, focus on identifying and quantifying the appearance of any potential metabolites.
Issue 2: High variability in results between experiments.
High variability can undermine the reliability of your stability assessment. Consider the following causes and solutions:
-
Non-Specific Binding: Low-clearance, lipophilic compounds can bind to labware (plates, tips) and microsomal proteins, leading to an artificial decrease in concentration.
-
Solution: Use low-binding plates, include a small percentage of a non-ionic surfactant like Triton X-100 in the incubation buffer, and always include a T0 (time zero) sample to quantify initial loss due to binding.
-
-
Compound Solubility: Precipitation of the compound during the assay will mimic metabolic clearance.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect for precipitation and consider running a solubility test in the assay buffer.
-
-
Enzyme Activity: The metabolic activity of microsomes and hepatocytes can vary between lots and with handling.
-
Solution: Always include positive control compounds with known metabolic profiles (e.g., a high-clearance and a low-clearance compound) to ensure the system is performing as expected.
-
Issue 3: Discrepancy between microsomal and hepatocyte stability data.
-
Slower clearance in hepatocytes than in microsomes: This could indicate that the compound is subject to efflux by transporters in the hepatocytes, limiting its access to metabolic enzymes. It could also suggest that the compound has poor cell permeability.
-
Faster clearance in hepatocytes than in microsomes: This suggests the involvement of Phase II metabolism (e.g., glucuronidation) which is not prominent in standard microsomal assays.
Data Presentation
The following tables present example data for a hypothetical low-clearance GPR40 agonist, similar to what might be expected for this compound. Note: These values are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 1: Example Metabolic Stability in Human Liver Microsomes
| Parameter | Value |
| Incubation Time | 60 min |
| Percent Remaining | > 90% |
| Half-Life (t½) | > 120 min |
| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein |
Table 2: Example Metabolic Stability in Human Hepatocytes
| Parameter | Value |
| Incubation Time | 240 min |
| Percent Remaining | > 85% |
| Half-Life (t½) | > 480 min |
| Intrinsic Clearance (CLint) | < 2 µL/min/10⁶ cells |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mg/mL stock of pooled human liver microsomes.
-
Prepare an NADPH-regenerating system solution.
-
Prepare a stop solution of cold acetonitrile containing an internal standard.
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the this compound stock solution to achieve a final concentration of 1 µM.
-
Add the liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
At specified time points (e.g., 0, 15, 30, 60 minutes), add the cold stop solution to terminate the reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of this compound remaining.
-
-
Control Incubations:
-
Include a "-NADPH" control to assess non-CYP-mediated metabolism and chemical stability.
-
Include a T0 sample where the stop solution is added immediately after the NADPH system to account for non-specific binding.
-
Include a positive control compound (e.g., verapamil) to confirm enzyme activity.
-
Protocol 2: Hepatocyte Stability Assay
-
Reagent and Cell Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium to a final density of 1 x 10⁶ viable cells/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stop solution of cold acetonitrile with an internal standard.
-
-
Incubation Procedure:
-
In a 24-well plate, add the hepatocyte suspension.
-
Add the this compound stock solution to achieve a final concentration of 1 µM.
-
Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension and mix it with the cold stop solution.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet cell debris and precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
-
Control Incubations:
-
Include a vehicle control (DMSO without the compound).
-
Include heat-inactivated hepatocytes to assess non-enzymatic degradation and binding.
-
Include a positive control compound (e.g., 7-hydroxycoumarin for Phase II metabolism).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating LY3104607-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for LY3104607-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells. The primary mechanism of action of this compound is to stimulate glucose-dependent insulin secretion.[1] Upon binding to GPR40 on pancreatic β-cells, it activates the Gαq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ levels enhances glucose-stimulated insulin secretion.[2]
Q2: Have there been reports of cytotoxicity associated with this compound?
Direct and extensive public reports of this compound-induced cytotoxicity are limited in the currently available scientific literature. However, the broader class of GPR40 agonists has faced challenges regarding safety, with some compounds being discontinued from clinical trials due to toxicity concerns, most notably liver toxicity.[3][4] Therefore, it is a critical aspect to investigate for any new GPR40 agonist, including this compound.
Q3: What are the potential mechanisms of GPR40 agonist-induced cytotoxicity?
Based on studies with other GPR40 agonists, several potential mechanisms of cytotoxicity have been proposed, primarily concerning hepatotoxicity (liver cell damage) and pancreatic β-cell toxicity.[3][4]
Potential Mechanisms of Hepatotoxicity:
-
Acyl Glucuronidation: The formation of reactive metabolites through this pathway can lead to cellular damage.[3][4]
-
Mitochondrial Dysfunction: Inhibition of mitochondrial respiration can impair cellular energy metabolism and lead to cell death.[3][4]
-
Hepatobiliary Transporter Inhibition: Interference with these transporters can disrupt bile acid flow and cause cholestatic injury.[3][4]
-
Reactive Oxygen Species (ROS) Generation: Increased oxidative stress can damage cellular components.[3][4][5]
Potential Mechanisms of β-Cell Toxicity:
-
Endoplasmic Reticulum (ER) Stress: Some GPR40 agonists, particularly those with positive allosteric modulator (PAM) activity, have been linked to ER stress-induced β-cell impairment.[3]
It is important to note that these effects can be compound-specific.[3]
Troubleshooting Guides
Problem 1: Unexpected decrease in cell viability in vitro after treatment with this compound.
Possible Cause 1: On-target cytotoxicity mediated by GPR40.
-
Troubleshooting Steps:
-
Confirm GPR40 Expression: Verify the expression of GPR40 in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels.
-
Use a GPR40 Antagonist: Co-treat cells with this compound and a known GPR40 antagonist. If the cytotoxicity is on-target, the antagonist should rescue the cells.
-
GPR40 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPR40 expression. If the cytotoxicity is GPR40-dependent, the knockdown/knockout cells should be resistant to this compound-induced cell death.[5]
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Test in GPR40-Negative Cells: Treat a cell line that does not express GPR40 with this compound. Any observed cytotoxicity would suggest off-target effects.
-
Database Screening: Utilize computational tools and databases to predict potential off-target interactions of this compound based on its chemical structure.
-
Possible Cause 3: Non-specific cytotoxicity due to compound properties.
-
Troubleshooting Steps:
-
Solubility Issues: High concentrations of lipophilic compounds can lead to precipitation and non-specific toxicity. Visually inspect the culture medium for any precipitate and consider using a lower concentration range or a different vehicle.
-
Vehicle Toxicity: Ensure that the concentration of the vehicle (e.g., DMSO) used to dissolve this compound is not toxic to the cells by running a vehicle-only control.
-
Problem 2: Observing signs of hepatotoxicity in vivo.
Possible Cause 1: Direct hepatotoxicity of this compound or its metabolites.
-
Troubleshooting Steps:
-
In Vitro Hepatocyte Assays: Culture primary hepatocytes or hepatoma cell lines (e.g., HepG2) and treat with this compound. Assess cell viability, mitochondrial function, and ROS production.[5][6]
-
Metabolite Identification: Analyze liver microsomes or hepatocytes treated with this compound to identify major metabolites. Synthesize these metabolites and test their cytotoxicity in vitro.
-
Bile Salt Export Pump (BSEP) Inhibition Assay: Assess the potential of this compound to inhibit BSEP, a key transporter in bile acid homeostasis.
-
Possible Cause 2: Idiosyncratic drug-induced liver injury (DILI).
-
Troubleshooting Steps:
-
Immune Cell Co-culture Models: Investigate the role of the immune system by co-culturing hepatocytes with immune cells (e.g., PBMCs) in the presence of this compound.
-
Screening in Diverse Genetic Backgrounds: If using animal models, test this compound in different strains to identify potential genetic predispositions to hepatotoxicity.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2, INS-1E) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Reactive Oxygen Species (ROS) Detection
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cytotoxicity protocol.
-
DCFDA Staining: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.
Quantitative Data Summary
Table 1: Hypothetical In Vitro Cytotoxicity of GPR40 Agonists
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | HepG2 | MTT | IC50 (µM) | > 100 |
| TAK-875 | HepG2 | MTT | IC50 (µM) | 50 |
| This compound | INS-1E | Apoptosis | % Apoptotic Cells | < 5% at 10 µM |
| GPR40 AgoPAM | INS-1E | ER Stress Marker | Fold Induction | 3-fold at 1 µM |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data.
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY3104607 Selectivity Profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the GPR40 agonist, LY3104607.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It is being investigated for the treatment of type 2 diabetes mellitus.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound activates GPR40, which is predominantly coupled to the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, leading to an increase in cytosolic calcium concentration. In pancreatic β-cells, this signaling cascade potentiates glucose-stimulated insulin secretion.
Q3: How selective is this compound for GPR40 over other GPCRs?
A3: While comprehensive quantitative data for this compound against a wide panel of GPCRs is not publicly available, the discovery and optimization of this and similar compounds involved extensive selectivity testing. Structurally related GPR40 agonists developed by the same research group were screened against a large panel of over 100 GPCRs, kinases, enzymes, and nuclear receptors, and they demonstrated minimal activity (less than 50% inhibition at a concentration of 10 µM) at these off-targets. This suggests a high degree of selectivity for GPR40.
Q4: What are the key functional outcomes of GPR40 activation by this compound in a research setting?
A4: In preclinical studies, this compound has been shown to elicit potent, glucose-dependent insulin secretion from pancreatic islets.[2][3] In in vivo models, it has demonstrated the ability to reduce glucose levels during glucose tolerance tests.[2][3]
Data Presentation
Potency of this compound at Human GPR40
| Assay Type | Cell Line | Parameter | Value (nM) |
| Calcium Mobilization | HEK293 | EC₅₀ | 119 |
| β-Arrestin Recruitment | HEK293 | EC₅₀ | 11 |
Data extracted from publicly available bioassay data.
Representative Selectivity Profiling Data Structure
While specific data for this compound is not available, selectivity is typically assessed by screening the compound against a panel of other GPCRs. The results are often presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM) or as IC₅₀/EC₅₀ values. A highly selective compound would show high potency for the primary target (GPR40) and significantly lower potency (high IC₅₀/EC₅₀ values or low % inhibition) for other receptors.
| Target | Family | Assay Type | This compound Activity |
| GPR40 (FFAR1) | Free Fatty Acid | Calcium Mobilization (EC₅₀) | 119 nM |
| GPRx | (e.g., Adrenergic) | Radioligand Binding (% Inh @ 10µM) | < 50% |
| GPRy | (e.g., Chemokine) | Radioligand Binding (% Inh @ 10µM) | < 50% |
| GPRz | (e.g., Opioid) | Radioligand Binding (% Inh @ 10µM) | < 50% |
Experimental Protocols & Troubleshooting
Key Experiment 1: In Vitro Calcium Mobilization Assay
This assay is fundamental for assessing the potency of GPR40 agonists by measuring the increase in intracellular calcium following receptor activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR40 are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5). Cells are incubated in the dark at 37°C for approximately one hour to allow for dye loading.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the compound dilutions.
-
Data Acquisition: Fluorescence is measured kinetically for a period of 1-2 minutes following compound addition to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration, and the EC₅₀ value is determined using a sigmoidal dose-response curve.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Poor cell health or low receptor expression. | Ensure cells are healthy and in the logarithmic growth phase. Verify receptor expression via a complementary method (e.g., Western blot, qPCR). |
| Inactive compound. | Verify the integrity and concentration of the this compound stock solution. | |
| Issues with the calcium dye. | Use fresh dye and ensure proper loading conditions (time, temperature). | |
| High background fluorescence | Autofluorescence from the compound. | Run a control with the compound in the absence of cells. |
| Cell death leading to dye leakage. | Check cell viability and optimize plating density. | |
| Inconsistent results | Uneven cell plating. | Ensure a single-cell suspension and proper mixing before plating. |
| Pipetting errors. | Use calibrated pipettes and ensure proper technique. |
Key Experiment 2: Radioligand Binding Assay for Selectivity Profiling
This assay is used to determine the binding affinity of a compound to a specific receptor and is a gold standard for assessing selectivity.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the target GPCRs.
-
Assay Setup: In a 96-well filter plate, the cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of the plate are rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding | Radioligand concentration is too high. | Optimize the radioligand concentration to be at or below its Kd. |
| Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. | |
| Filter plate not properly pre-treated. | Pre-soak the filter plate with a blocking agent (e.g., polyethyleneimine). | |
| Low specific binding | Low receptor density in membranes. | Use membranes with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| Variable results | Incomplete filtration or washing. | Ensure the vacuum is consistent and the wash steps are performed uniformly across the plate. |
| Inaccurate protein concentration measurement. | Use a reliable protein quantification method (e.g., BCA assay). |
Visualizations
GPR40 (FFAR1) Signaling Pathway
Caption: GPR40 signaling pathway activated by this compound.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for GPCR selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of LY3104607 in Solution
Disclaimer: Information regarding the specific long-term stability of LY3104607 in various solutions is not extensively available in the public domain. Therefore, this technical support center provides a generalized framework for addressing the stability of small molecule compounds in solution, which can be adapted by researchers for this compound. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound solution appears to be losing activity or degrading in my aqueous assay buffer. What are the common causes?
A1: The degradation of a compound like this compound, a triazolopyridine derivative, in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The molecule may be susceptible to cleavage by water, especially at certain pH values. Functional groups like esters or amides are particularly prone to hydrolysis.[1] The rate of hydrolysis can be catalyzed by acidic or basic conditions.
-
Oxidation: this compound may be sensitive to oxidation, particularly if it contains electron-rich moieties.[1] Dissolved oxygen in the buffer, exposure to light, and the presence of metal ions can promote oxidative degradation.
-
Solubility Issues: The compound may have limited solubility in the aqueous buffer, leading to precipitation over time. This can be mistaken for degradation. Precipitated compound may also be more susceptible to degradation.[2]
-
Adsorption: The compound might adsorb to the surfaces of storage containers (e.g., plastic tubes) or assay plates, which would reduce its effective concentration in the solution.[2]
Q2: How can I perform a quick preliminary assessment of this compound stability in a new solvent or buffer?
A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired solvent or buffer.[2] Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 4°C, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the percentage of the compound remaining.[2]
Q3: What strategies can I employ to improve the stability of my this compound solution?
A3: Several strategies can be used to enhance the stability of a small molecule in solution:
-
pH Optimization: If the compound is susceptible to pH-dependent hydrolysis, adjusting the pH of your buffer to a range where the compound is more stable can be effective.[2] The use of buffers like citrate, acetate, or phosphate can help maintain a stable pH.[3]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent such as DMSO or ethanol can improve both solubility and stability.[2] However, it is crucial to ensure the co-solvent is compatible with your experimental system.
-
Addition of Antioxidants: If oxidation is a concern, adding antioxidants like ascorbic acid or dithiothreitol (DTT) to your buffer may help protect the compound.[2][3]
-
Proper Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[4] It is advisable to prepare fresh working solutions from the stock for each experiment.
Q4: I am observing a precipitate in my this compound stock solution upon storage. What should I do?
A4: Precipitation in a stock solution can be due to poor solubility or degradation of the compound into an insoluble product.[2] Here are some troubleshooting steps:
-
Prepare a More Dilute Stock Solution: The concentration of your stock solution may be too high for the chosen solvent.
-
Use a Different Solvent: Consider a solvent with a higher solubilizing capacity for your compound.
-
Sonication and Gentle Warming: Using a bath sonicator or gently warming the solution can help in dissolving the compound.[5] Be cautious with warming as it can accelerate degradation.
-
Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.[2]
Data on Solution Stability
While specific long-term stability data for this compound is not publicly available, the following tables illustrate how such data is typically presented for a small molecule.
Table 1: Illustrative Short-Term Stability of a Generic Small Molecule in Aqueous Buffer
| Temperature | Time (hours) | % Remaining (HPLC) | Observations |
| 4°C | 0 | 100 | Clear Solution |
| 24 | 98.5 | Clear Solution | |
| 48 | 97.2 | Clear Solution | |
| 25°C (Room Temp) | 0 | 100 | Clear Solution |
| 24 | 92.1 | Clear Solution | |
| 48 | 85.3 | Slight Haze | |
| 37°C | 0 | 100 | Clear Solution |
| 24 | 75.6 | Visible Precipitate | |
| 48 | 58.9 | Visible Precipitate |
Table 2: General Recommended Storage Conditions for Small Molecule Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Ethanol | -20°C | Up to 3 months | Ensure container is tightly sealed to prevent evaporation. |
| Aqueous Buffer | 4°C | Up to 1 week | Prepare fresh if possible. Stability is highly dependent on the compound and buffer composition. |
| -20°C or -80°C | Varies | Freezing aqueous solutions can affect pH and stability. Flash freeze if necessary. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer using HPLC
This protocol outlines a general procedure for determining the stability of a small molecule like this compound in a solution over time.
1. Materials:
-
This compound powder
-
High-purity solvent for stock solution (e.g., DMSO)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)[6]
-
Appropriate HPLC column (e.g., C18)[7]
-
Mobile phases for HPLC (e.g., acetonitrile and water with a modifier like formic acid)[7]
-
Incubators or water baths set to desired temperatures
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.[5]
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.
-
Incubation: Aliquot the working solution into multiple autosampler vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.[2]
-
Sample Analysis:
-
Immediately analyze the t=0 samples by HPLC to get the initial peak area of this compound.
-
For subsequent time points, analyze the samples by the same HPLC method. The method should be stability-indicating, meaning it can separate the parent compound from its degradation products.[8]
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each temperature condition to visualize the degradation kinetics.
-
Visualizations
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Efficacy Review: LY3104607 and TAK-875 (Fasiglifam)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two G protein-coupled receptor 40 (GPR40) agonists, LY3104607 and TAK-875 (fasiglifam). Both compounds were developed for the treatment of type 2 diabetes mellitus (T2DM), acting on the same molecular target to enhance glucose-dependent insulin secretion. However, their developmental paths have diverged significantly, with TAK-875's journey being halted due to safety concerns. This document aims to present the available efficacy data, outline the experimental methodologies used in key studies, and illustrate the underlying signaling pathways.
Efficacy Data Summary
A direct head-to-head clinical comparison of this compound and TAK-875 is not available, as this compound's development has been primarily detailed in preclinical studies, while TAK-875 progressed to Phase III clinical trials before its termination. The following tables summarize the available efficacy data for each compound.
Table 1: Preclinical Efficacy of this compound in Rodent Models of Diabetes
| Parameter | Animal Model | Dose | Route of Administration | Key Findings |
| Glucose Lowering | Rat | Not specified | Oral | Demonstrated potent, efficacious, and durable dose-dependent reductions in glucose levels during glucose tolerance tests (GTT).[1][2][3] |
| Insulin Secretion | Rat | Not specified | In vitro (primary islets) | Showed functional potency and glucose-dependent insulin secretion (GDIS).[1][2][3] |
Table 2: Clinical Efficacy of TAK-875 (Fasiglifam) in Patients with Type 2 Diabetes
| Parameter | Study Population | Dose | Duration | Key Findings |
| HbA1c Reduction | Japanese patients with T2DM | 25 mg once daily | 24 weeks | -0.57% change from baseline.[4] |
| 50 mg once daily | 24 weeks | -0.83% change from baseline.[4] | ||
| Patients with T2DM (not responsive to diet/metformin) | 6.25 mg to 200 mg once daily | 12 weeks | Significant reductions in HbA1c from baseline across all doses compared to placebo.[5] | |
| Fasting Plasma Glucose (FPG) | Japanese patients with T2DM | 25 mg and 50 mg once daily | 24 weeks | Significant reductions from baseline starting from week 2.[4] |
| Hypoglycemia | Japanese patients with T2DM | 25 mg and 50 mg once daily | 24 weeks | Low risk, with one event reported in the 50 mg group.[4] |
| Patients with T2DM (not responsive to diet/metformin) | 6.25 mg to 200 mg once daily | 12 weeks | Incidence of hypoglycemic events was similar to placebo and significantly lower than glimepiride.[5] |
Signaling Pathways and Mechanism of Action
Both this compound and TAK-875 are agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed on pancreatic β-cells. Activation of GPR40 by free fatty acids potentiates glucose-stimulated insulin secretion. Synthetic agonists like this compound and TAK-875 mimic this action.
TAK-875 has been characterized as an ago-allosteric modulator of FFAR1, suggesting it binds to a site distinct from endogenous fatty acids and acts cooperatively with them. The primary signaling pathway for GPR40 agonists involves the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis.
Some GPR40 agonists, often referred to as "full agonists" or "ago-potentiating modulators (AgoPAMs)," may also engage the Gαs signaling pathway, leading to an increase in cyclic AMP (cAMP) and potentially stimulating the release of incretin hormones like GLP-1 from enteroendocrine cells in the gut. TAK-875 is generally considered a partial agonist, primarily signaling through the Gαq pathway. The specific signaling profile of this compound has not been as extensively detailed in publicly available literature.
GPR40 Signaling Pathway for Insulin Secretion
Experimental Protocols
Detailed experimental protocols for the clinical trials of TAK-875 are extensive and can be found in their respective publications. The preclinical studies for this compound involved standard in vitro and in vivo models. Below is a representative protocol for an oral glucose tolerance test (OGTT) in rats, a key experiment for evaluating the in vivo efficacy of these compounds.
Representative Oral Glucose Tolerance Test (OGTT) Protocol in Rats
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic rat models are commonly used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration: On the day of the experiment, a baseline blood sample is collected (t= -30 or -60 min). The test compound (e.g., this compound or TAK-875) or vehicle is administered orally via gavage.
-
Glucose Challenge: At t=0 min, a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood is often collected from the tail vein.
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glycemic control. Statistical analysis is performed to compare the compound-treated groups with the vehicle control group.
Experimental Workflow for an Oral Glucose Tolerance Test
Concluding Remarks
Both this compound and TAK-875 have demonstrated efficacy as GPR40 agonists in preclinical and/or clinical settings, respectively. TAK-875 showed robust glucose-lowering effects in patients with T2DM. However, its development was terminated due to concerns about liver safety, a factor that has cast a shadow over the development of other GPR40 agonists.[4] Preclinical data for this compound indicates its potential as a potent glucose-lowering agent. The future development of GPR40 agonists will likely hinge on designing compounds with a favorable safety profile, particularly concerning hepatotoxicity, while retaining the glucose-dependent insulinotropic efficacy demonstrated by this class of molecules. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and long-term safety of this compound and other next-generation GPR40 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: LY3104607 vs. Metformin in Glycemic Control
In the landscape of therapeutic agents for type 2 diabetes mellitus (T2DM), the novel G protein-coupled receptor 40 (GPR40) agonist, LY3104607, and the universally prescribed biguanide, metformin, represent two distinct mechanistic approaches to achieving glycemic control. This guide provides a comparative overview of their in vivo efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. Due to the absence of direct head-to-head in vivo studies, this comparison synthesizes data from separate investigations to highlight their individual pharmacological profiles and proposes a comprehensive experimental design for their direct evaluation.
Mechanisms of Action: A Tale of Two Pathways
This compound and metformin exert their glucose-lowering effects through fundamentally different cellular signaling pathways.
This compound , a potent and selective GPR40 agonist, primarily acts on pancreatic β-cells.[1][2] Its mechanism is glucose-dependent, meaning it enhances insulin secretion only in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.[3][4] Upon binding to GPR40, this compound activates a Gαq/11-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.[3][5]
Metformin , in contrast, has a more complex and systemic mechanism of action. Its primary effect is the reduction of hepatic gluconeogenesis, the process by which the liver produces glucose.[6] A key molecular target of metformin is the AMP-activated protein kinase (AMPK), a cellular energy sensor.[6][7] Metformin is thought to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This activates AMPK, which then phosphorylates and inhibits key enzymes involved in gluconeogenesis.[8] Metformin also enhances insulin sensitivity in peripheral tissues, such as skeletal muscle, promoting glucose uptake and utilization.[6] Some studies also suggest that metformin may have effects on the gut microbiome and incretin secretion.
In Vivo Efficacy: A Summary of Preclinical Findings
While direct comparative data is unavailable, preclinical studies in various rodent models of diabetes and obesity have demonstrated the in vivo efficacy of both this compound and metformin.
| Efficacy Parameter | This compound (as a GPR40 Agonist) | Metformin |
| Primary Mechanism | Glucose-dependent insulin secretion (GDIS) via GPR40 agonism in pancreatic β-cells.[1][5] | Inhibition of hepatic gluconeogenesis and increased peripheral glucose uptake, primarily through AMPK activation.[6] |
| Effect on Insulin Secretion | Potent stimulation of insulin secretion in the presence of high glucose.[1] | Generally does not directly stimulate insulin secretion; may improve β-cell function indirectly. |
| Effect on Hepatic Glucose Production | No direct inhibitory effect reported. | Significant reduction in hepatic glucose output.[6] |
| Effect on Peripheral Glucose Uptake | No direct effect reported. | Enhances insulin-stimulated glucose uptake in muscle and adipose tissue.[6] |
| Hypoglycemia Risk | Low, due to its glucose-dependent mechanism.[9] | Low when used as monotherapy. |
| Reported In Vivo Effects in Rodent Models | Dose-dependent reductions in glucose levels during oral glucose tolerance tests (OGTT).[1][5] | Improved glucose tolerance, reduced fasting blood glucose, and enhanced insulin sensitivity in diet-induced obese and diabetic mice.[10][11] |
Signaling Pathway Visualizations
To further elucidate their distinct mechanisms, the following diagrams illustrate the signaling pathways of this compound and metformin.
Proposed Experimental Protocol for a Head-to-Head In Vivo Comparison
To directly compare the efficacy of this compound and metformin, the following experimental protocol is proposed:
1. Animal Model:
-
Species: Male C57BL/6J mice.
-
Induction of Diabetes: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia, mimicking key features of T2DM.[10]
2. Experimental Groups (n=10-12 mice per group):
-
Group 1 (Vehicle Control): HFD-fed mice receiving vehicle (e.g., 0.5% methylcellulose) orally.
-
Group 2 (this compound - Low Dose): HFD-fed mice receiving a low dose of this compound orally.
-
Group 3 (this compound - High Dose): HFD-fed mice receiving a high dose of this compound orally.
-
Group 4 (Metformin): HFD-fed mice receiving metformin (e.g., 250 mg/kg) orally.[11]
-
Group 5 (Combination): HFD-fed mice receiving a combination of this compound (low dose) and metformin.
3. Treatment:
-
Daily oral gavage for 4-6 weeks.
4. Efficacy Endpoints:
-
Body Weight and Food Intake: Monitored weekly.
-
Fasting Blood Glucose and Insulin: Measured at baseline and weekly from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the treatment period. Mice are fasted overnight, and blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes after an oral glucose challenge (e.g., 2 g/kg).
-
Insulin Tolerance Test (ITT): Performed at the end of the treatment period to assess insulin sensitivity. Mice are fasted for 4-6 hours, and blood glucose is measured at 0, 15, 30, 45, and 60 minutes after an intraperitoneal injection of insulin (e.g., 0.75 U/kg).
-
HbA1c: Measured from whole blood at the beginning and end of the study as a marker of long-term glycemic control.
-
Plasma Lipids: Triglycerides and cholesterol levels measured at the end of the study.
5. Tissue Analysis (at study termination):
-
Liver: Analysis of gene expression related to gluconeogenesis (e.g., PEPCK, G6Pase) and lipid metabolism. Western blot for AMPK phosphorylation.
-
Pancreas: Immunohistochemistry for insulin and glucagon content and islet morphology.
-
Skeletal Muscle: Analysis of glucose transporter (GLUT4) expression.
Proposed Experimental Workflow
The following diagram outlines the proposed workflow for the comparative in vivo study.
Conclusion
This compound and metformin represent promising, yet mechanistically distinct, therapeutic strategies for T2DM. While this compound offers the advantage of glucose-dependent insulin secretion, metformin provides a robust reduction in hepatic glucose production and improved insulin sensitivity. The proposed head-to-head in vivo comparison would provide crucial data on their relative efficacy and potential for combination therapy, ultimately guiding future clinical development and therapeutic applications.
References
- 1. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the AMP-activated protein kinase by the anti-diabetic drug metformin in vivo. Role of mitochondrial reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: LY3104607 vs. JTT-851 in GPR40 Agonism for Type 2 Diabetes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two G protein-coupled receptor 40 (GPR40) agonists: LY3104607 and JTT-851. Both compounds have been investigated for their potential in treating type 2 diabetes mellitus through the potentiation of glucose-dependent insulin secretion.
This document summarizes their mechanism of action, presents available preclinical and clinical data in a comparative format, details relevant experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Targeting GPR40
Both this compound and JTT-851 are potent and selective agonists of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells.[3] Its activation by endogenous long-chain fatty acids or synthetic agonists like this compound and JTT-851 potentiates glucose-stimulated insulin secretion (GSIS).[4][5]
The signaling cascade initiated by GPR40 activation predominantly involves the Gαq/11 protein subunit.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent rise in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from the β-cell. This mechanism is glucose-dependent, meaning the insulinotropic effect is amplified in the presence of elevated glucose levels, which mitigates the risk of hypoglycemia.[7]
Comparative Preclinical and Clinical Data
While both compounds target GPR40, the extent of publicly available data differs significantly. This compound has been described in detail in scientific literature, whereas specific data for JTT-851 is more limited, primarily available through clinical trial registries.
Table 1: In Vitro Pharmacology
| Parameter | This compound | JTT-851 |
| Target | G protein-coupled receptor 40 (GPR40) / Free fatty acid receptor 1 (FFAR1) | G protein-coupled receptor 40 (GPR40) / Free fatty acid receptor 1 (FFAR1) |
| Mechanism | Potent and selective agonist | Agonist |
| Functional Potency | Demonstrated functional potency and glucose-dependent insulin secretion (GDIS) in primary rat islets.[4] | Data not publicly available. |
Table 2: Preclinical In Vivo Data
| Parameter | This compound | JTT-851 |
| Animal Models | Rats | Data not publicly available. |
| Efficacy | Potent, efficacious, and durable dose-dependent reductions in glucose levels during glucose tolerance tests (GTT).[4] | Data not publicly available. |
Table 3: Pharmacokinetics
| Parameter | This compound | JTT-851 |
| Key Features | Optimized for once-daily oral treatment.[1] Low clearance and volume of distribution, high oral bioavailability observed in all preclinical species.[4] | Oral administration.[5] |
| Metabolism | Designed to mitigate N-dealkylation and O-dealkylation issues.[4] | Data not publicly available. |
Table 4: Clinical Development Status
| Parameter | This compound | JTT-851 |
| Highest Phase | Preclinical and early clinical development data published.[8] | Phase 2 clinical trials.[2][9] |
| Indication | Type 2 Diabetes Mellitus[1] | Type 2 Diabetes Mellitus[2] |
| Sponsor | Eli Lilly and Company[4] | Japan Tobacco Inc.[5][9] |
| Clinical Trial Example | Not specified in provided results. | A Phase 2, Randomized, Double-blind, Double-dummy, Placebo and Active-controlled study in patients with Type 2 Diabetes Mellitus (JPRN-jRCT2080221688).[2][9] |
Experimental Protocols
Detailed experimental protocols are available for this compound from the primary literature. For JTT-851, methodologies are inferred from clinical trial designs.
This compound: Glucose-Dependent Insulin Secretion (GDIS) in Rat Islets
-
Islet Isolation: Pancreatic islets are isolated from rats (e.g., Sprague-Dawley) by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in a standard cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
GDIS Assay:
-
Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Groups of islets are then incubated for a defined period (e.g., 60 minutes) in KRBB containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose, in the presence of varying concentrations of this compound or vehicle control.
-
At the end of the incubation, the supernatant is collected for insulin measurement.
-
Insulin concentrations are quantified using a commercially available ELISA or radioimmunoassay kit.
-
Data is analyzed to determine the glucose-dependent potentiation of insulin secretion by this compound.
-
JTT-851: Phase 2 Clinical Trial Protocol Outline
Based on the registered trial (JPRN-jRCT2080221688), the efficacy and safety of JTT-851 were evaluated as follows:
-
Study Design: A randomized, double-blind, double-dummy, placebo- and active-controlled, multi-center, parallel-group study.[2][10]
-
Patient Population: Patients with inadequately controlled type 2 diabetes mellitus, either treatment-naïve or on a stable dose of metformin.[10] Inclusion criteria typically specify a baseline HbA1c range (e.g., 7.0% to 10.0%).[9]
-
Intervention: Patients are randomized to receive one of several treatments:
-
JTT-851 at various doses
-
Placebo
-
An active comparator (e.g., glimepiride)[10]
-
-
Primary Outcome Measures: The primary endpoint is typically the change in HbA1c from baseline after a specified treatment period (e.g., 12 or 24 weeks).
-
Secondary Outcome Measures: These may include changes in fasting plasma glucose, postprandial glucose, body weight, and the incidence of adverse events, particularly hypoglycemia.
-
Methodology:
-
Screening: Patients are screened for eligibility based on inclusion/exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to a treatment arm.
-
Treatment Period: Patients receive the assigned study drug for the duration of the trial.
-
Assessments: Regular clinic visits are scheduled to measure efficacy parameters (HbA1c, glucose levels) and monitor for safety (adverse events, vital signs, laboratory tests).
-
Data Analysis: Statistical analysis is performed to compare the change in primary and secondary endpoints between the JTT-851 groups and the control groups.
-
Summary and Conclusion
Both this compound and JTT-851 represent efforts to develop a new class of oral anti-diabetic agents that leverage the GPR40 pathway to achieve glucose-dependent insulin secretion.
This compound , developed by Eli Lilly, has a well-documented preclinical profile demonstrating potent in vitro and in vivo activity.[4] The medicinal chemistry efforts were specifically aimed at optimizing its pharmacokinetic properties for once-daily dosing and improving its metabolic stability.[4][11]
JTT-851 , from Japan Tobacco Inc., has progressed to at least Phase 2 clinical trials, indicating it has shown sufficient promise in early-stage studies.[2][9] However, detailed preclinical data and its chemical structure are not widely published.[12] The progression of several GPR40 agonists, including JTT-851, into clinical trials underscores the therapeutic potential of this target.[8]
A direct comparison is challenging due to the asymmetry of available data. This compound's development is supported by robust, publicly available preclinical science. JTT-851's advancement into later-stage clinical trials suggests it met early efficacy and safety endpoints, though the specific data remains largely proprietary. Researchers interested in this class of molecules can draw from the detailed discovery and pharmacology of this compound as a case study, while the clinical progression of JTT-851 provides evidence of the target's viability in human subjects. Further publication of clinical trial results for JTT-851 will be necessary for a more complete and direct comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTT-851 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jt.com [jt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Safety and Efficacy Study of JTT-851 in Patients With Type 2 Diabetes Mellitus [ctv.veeva.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-Inflammatory and Antinociceptive Properties of the Quercetin-3-Oleate AV2, a Novel FFAR1 Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LY3104607 and BMS-986118 for GPR40/FFAR1 Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and potency of two G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), agonists: LY3104607 and BMS-986118. This analysis is supported by experimental data to aid in the evaluation of these compounds for therapeutic development, particularly for type 2 diabetes.
GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and its role in mediating glucose-dependent insulin secretion in response to free fatty acids.[1] Both this compound and BMS-986118 are potent and selective agonists of GPR40, designed to enhance insulin secretion and improve glycemic control.[2][3][4][5]
Quantitative Comparison of Potency
The following table summarizes the available quantitative data on the potency of this compound and BMS-986118 for GPR40. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that gives half of the maximal response, are presented for different species and assay formats.
| Compound | Target | Species | Assay Type | EC50 | Reference |
| This compound | Human GPR40 | Human | β-Arrestin Recruitment | 108 nM | [6] |
| BMS-986118 | Human GPR40 | Human | IP1 Accumulation | 9 nM | [2] |
| Mouse GPR40 | Mouse | IP1 Accumulation | 4.1 nM | [2] | |
| Rat GPR40 | Rat | IP1 Accumulation | 8.6 nM | [2] | |
| GPR40 | Not Specified | Not Specified | 70 nM | [7] |
Experimental Methodologies
The selectivity and potency of GPR40 agonists are primarily determined through in vitro functional assays that measure the downstream signaling events following receptor activation. The two key experimental protocols cited in the comparison are the Inositol Phosphate (IP-1) Accumulation Assay and the β-Arrestin Recruitment Assay.
Inositol Phosphate (IP-1) Accumulation Assay
This assay quantifies the activation of Gq-coupled receptors like GPR40 by measuring the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of the second messenger inositol trisphosphate (IP3).[8]
Principle: Upon agonist binding, GPR40 activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3.[9] IP3 is rapidly metabolized to IP1. The inclusion of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP1, leading to its accumulation, which can be quantified, typically using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[8]
General Protocol:
-
Cell Culture: Cells stably expressing the GPR40 receptor are seeded in microplates and cultured.
-
Compound Incubation: The culture medium is replaced with a stimulation buffer containing LiCl and varying concentrations of the test compound (e.g., BMS-986118).
-
IP-1 Accumulation: The plates are incubated to allow for the agonist-induced accumulation of IP-1.
-
Lysis and Detection: The cells are lysed, and HTRF detection reagents (an IP-1 analog labeled with a fluorescent acceptor and an anti-IP-1 antibody labeled with a fluorescent donor) are added.
-
Signal Measurement: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.
-
Data Analysis: The concentration-response data is used to generate a sigmoidal curve, from which the EC50 value is calculated.[8]
β-Arrestin Recruitment Assay
This assay measures the interaction between an activated GPR40 receptor and β-arrestin, a protein involved in receptor desensitization and signaling.[10] This interaction is a hallmark of G protein-coupled receptor (GPCR) activation and can be used to quantify agonist potency.[11]
Principle: The assay often utilizes enzyme fragment complementation (EFC) technology. The GPR40 receptor is tagged with a small enzyme fragment (e.g., ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forming a functional enzyme. The activity of this reconstituted enzyme is then measured using a chemiluminescent substrate.[12]
General Protocol:
-
Cell Culture: A cell line co-expressing the tagged GPR40 and β-arrestin is plated in microplates.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the cells.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added.
-
Signal Measurement: The resulting chemiluminescent signal is measured using a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: EC50 values are determined by plotting the luminescent signal against the compound concentration and fitting the data to a dose-response curve.[12][13]
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events that ultimately lead to glucose-dependent insulin secretion. The primary signaling pathway involves the Gq protein, however, some evidence suggests potential coupling to Gs proteins by certain agonists.
Caption: GPR40 signaling pathway upon agonist binding.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a GPR40 agonist.
Caption: Workflow for GPR40 agonist selectivity profiling.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
LY3104607: A GPR40 Agonist in Development for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
LY3104607 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that was under development by Eli Lilly and Company for the treatment of type 2 diabetes.[1][2] As a GPR40 agonist, this compound works by enhancing the body's natural ability to control blood sugar levels in a glucose-dependent manner. This mechanism promises a lower risk of hypoglycemia compared to some existing diabetes therapies. While extensive preclinical data exists, detailed results from human clinical trials remain limited in the public domain.
This guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, preclinical findings, and a comparison with other GPR40 agonists that have been investigated for the same indication.
Mechanism of Action: Targeting GPR40 for Glucose-Dependent Insulin Secretion
This compound exerts its therapeutic effect by activating GPR40, a receptor primarily expressed on pancreatic beta cells.[1] The activation of GPR40 by fatty acids is a natural physiological process that potentiates insulin secretion in response to elevated glucose levels. This compound mimics this action, leading to increased glucose-dependent insulin secretion (GDIS).[1][2][3] This glucose-dependency is a key feature, as it implies that the drug is most active when blood sugar is high, thereby minimizing the risk of dangerously low blood sugar (hypoglycemia).
The signaling pathway initiated by the activation of GPR40 is depicted below:
Preclinical Data
Preclinical studies in rat models demonstrated that this compound is a potent and efficacious GPR40 agonist.[1][2][3] Key findings from these studies include:
-
Potent Glucose-Dependent Insulin Secretion (GDIS): this compound was shown to stimulate insulin secretion from pancreatic islets in a manner dependent on glucose concentration.[1][2][3]
-
Effective Glucose Lowering: In oral glucose tolerance tests in rats, this compound led to a potent, efficacious, and durable dose-dependent reduction in glucose levels.[1][2][3]
-
Favorable Pharmacokinetics: The compound exhibited low clearance and high oral bioavailability in preclinical species, suggesting its potential for once-daily oral administration in humans.[1][2][3]
While no quantitative data from these preclinical studies is publicly available in a structured format, the qualitative descriptions from published research highlight its promising profile as a potential anti-diabetic agent.
Comparison with Other GPR40 Agonists
The development of GPR40 agonists has been challenging, with several candidates discontinued due to safety concerns, particularly liver toxicity. A comparison of this compound with other notable GPR40 agonists provides context to its development.
| Drug Name | Developer | Development Status | Key Clinical Findings/Issues |
| This compound | Eli Lilly and Company | Preclinical/Early Clinical (Public data limited) | Potent preclinical efficacy and favorable pharmacokinetics. Lack of public human clinical trial data. |
| TAK-875 (Fasiglifam) | Takeda | Discontinued (Phase 3) | Showed significant reductions in HbA1c. Development was halted due to concerns about liver safety. |
| AMG 837 | Amgen | Discontinued (Phase 2) | Demonstrated improvements in glucose control. Development status is unclear, but it is not actively being pursued. |
| JTT-851 | Japan Tobacco | Preclinical/Early Clinical | Investigated for its potential to improve glycemic control. Limited public information on clinical progress. |
| BMS-986118 | Bristol-Myers Squibb | Preclinical/Early Clinical | Another GPR40 agonist in early stages of development. |
Experimental Protocols
The following provides a generalized methodology for key experiments typically conducted in the preclinical evaluation of GPR40 agonists like this compound, based on standard practices in the field.
In Vitro GPR40 Activation Assay
Objective: To determine the potency and efficacy of the compound in activating the GPR40 receptor.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) engineered to express the human GPR40 receptor is used.
-
Assay Principle: Receptor activation is typically measured by detecting a downstream signaling event, such as an increase in intracellular calcium concentration.
-
Procedure:
-
Cells are plated in a microplate and loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
The test compound (this compound) at various concentrations is added to the wells.
-
Changes in fluorescence, indicating intracellular calcium mobilization, are monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal response), which indicates the compound's potency.
Oral Glucose Tolerance Test (OGTT) in Rodent Models
Objective: To evaluate the in vivo efficacy of the compound in improving glucose tolerance.
Methodology:
-
Animal Model: Typically, male Zucker diabetic fatty (ZDF) rats or other relevant diabetic rodent models are used.
-
Procedure:
-
Animals are fasted overnight.
-
The test compound (this compound) or vehicle is administered orally.
-
After a set period (e.g., 60 minutes), a bolus of glucose is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
-
Data Analysis: Blood glucose levels are measured for each time point. The area under the curve (AUC) for glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.
The following diagram illustrates a typical workflow for an oral glucose tolerance test:
Conclusion
This compound represents a potentially promising therapeutic agent for type 2 diabetes through its selective activation of the GPR40 receptor. Preclinical data have been encouraging, highlighting its ability to promote glucose-dependent insulin secretion and improve glucose tolerance. However, the lack of publicly available human clinical trial data makes it difficult to fully assess its efficacy and safety profile in patients. Further updates from Eli Lilly and Company will be crucial to determine the future of this compound in the landscape of diabetes treatments.
References
- 1. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
Preclinical Safety Profile of LY3104607: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3104607 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that was under development by Eli Lilly for the treatment of type 2 diabetes. The GPR40 receptor, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target as its activation on pancreatic β-cells leads to glucose-dependent insulin secretion. However, the development of several GPR40 agonists has been hampered by safety concerns, particularly hepatotoxicity.[1][2] This guide provides a comparative overview of the preclinical safety profile of this compound based on publicly available data, alongside other GPR40 agonists, to aid researchers in understanding its potential therapeutic window and liabilities.
Mechanism of Action and Signaling Pathway
This compound, like other GPR40 agonists, enhances glucose-stimulated insulin secretion. The binding of an agonist to GPR40, a Gq-protein coupled receptor, initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels ([Ca2+]i) and activation of protein kinase C (PKC), ultimately augmenting insulin release from pancreatic β-cells.
References
Unraveling the Downfall of a Promising Diabetes Drug: The Case of TAK-875
The clinical development of fasiglifam (TAK-875), a once-promising oral medication for type 2 diabetes, was halted in Phase III trials due to significant concerns about liver safety. This decision, made by Takeda Pharmaceutical Company in December 2013, underscored the critical importance of a favorable risk-benefit profile for new therapeutic agents, particularly in a well-served market like diabetes care. This guide provides a detailed comparison of TAK-875 with other G protein-coupled receptor 40 (GPR40) agonists and established diabetes therapies, supported by experimental data and methodologies, to offer insights for researchers and drug development professionals.
The Mechanism of TAK-875 and the Quest for Alternatives
TAK-875 is a GPR40 agonist. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic beta-cells. Its activation by fatty acids potentiates glucose-stimulated insulin secretion. TAK-875 was designed to mimic this effect, thereby improving glycemic control in patients with type 2 diabetes.[5][6] The allure of GPR40 agonists lay in their glucose-dependent mechanism of action, which promised a lower risk of hypoglycemia compared to older insulin secretagogues like sulfonylureas.[7]
Following the discontinuation of TAK-875, the development of several other GPR40 agonists was also halted, raising questions about a potential class-wide toxicity issue. However, emerging evidence suggests that the liver injury associated with TAK-875 may be compound-specific rather than a universal problem for all GPR40 agonists.[6][8]
Comparative Analysis of GPR40 Agonists and Other Antidiabetic Drugs
To understand the clinical landscape and the challenges faced by TAK-875, a comparison with other GPR40 agonists and established therapies is crucial.
Efficacy Comparison
| Drug/Class | Mechanism of Action | Change in HbA1c from Baseline | Reference |
| TAK-875 (fasiglifam) | GPR40 Agonist | -0.57% (25 mg), -0.83% (50 mg) vs. +0.16% (placebo) at 24 weeks | [9][10] |
| Sitagliptin | DPP-4 Inhibitor | -0.94% vs. -0.32% (placebo) at 24 weeks (pooled analysis) | [11] |
| Empagliflozin | SGLT2 Inhibitor | -0.66% (10 mg), -0.73% (25 mg) vs. placebo at 24 weeks (pooled analysis in Asian patients) | [12] |
Safety Comparison: Focus on Liver Safety
| Drug/Class | Incidence of ALT ≥ 3x ULN | Other Key Adverse Events | Reference |
| TAK-875 (fasiglifam) | 2.1% vs. 0.5% (placebo) | Increased risk of significant liver enzyme elevations | [1][2] |
| Other GPR40 Agonists (e.g., CPL207280) | Preclinical studies suggest lower hepatotoxicity potential compared to TAK-875 | Data from human trials is limited due to early termination of most programs | [6][8] |
| Sitagliptin | Overall safety and tolerability similar to placebo; no specific liver safety signal identified in large pooled analyses | Low risk of hypoglycemia when used as monotherapy or with metformin | [11] |
| Empagliflozin | No increased risk of liver injury identified in Phase 3 trials | Increased risk of genital mycotic infections and urinary tract infections | [12][13] |
Experimental Protocols
TAK-875 Phase III Cardiovascular Outcomes Safety Trial (Illustrative)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Participants: Patients with type 2 diabetes and a history of or at high risk for cardiovascular disease.
-
Intervention: Patients were randomized to receive fasiglifam or placebo in addition to their existing diabetes medications.
-
Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
Safety Monitoring: Regular monitoring of liver function tests (ALT, AST, bilirubin) was a critical component of the safety assessment. An independent Data Monitoring Committee (DMC) and a Liver Safety Evaluation Committee (LSEC) were in place to review unblinded safety data.[3]
Preclinical Hepatotoxicity Assessment of GPR40 Agonists
-
In Vitro Assays:
-
Hepatocyte Viability: Primary human hepatocytes or cell lines like HepG2 are incubated with varying concentrations of the drug to assess cytotoxicity.[8]
-
Bile Salt Export Pump (BSEP) Inhibition: This assay evaluates the potential of the drug to inhibit the transport of bile acids out of hepatocytes, a key mechanism in cholestatic liver injury.[14]
-
Mitochondrial Toxicity: Assays like measuring oxygen consumption rate in isolated mitochondria or intact cells are used to determine if the drug impairs mitochondrial function.[10][14]
-
Metabolic Profiling: Identification of drug metabolites, such as reactive acyl glucuronides, that may contribute to toxicity.[8][10]
-
-
In Vivo Studies: Repeated-dose toxicity studies in animal models (e.g., rats, dogs) to evaluate for signs of liver injury through histopathology and measurement of serum biomarkers (ALT, AST, bilirubin).[8][14]
Signaling Pathways and Mechanisms of Toxicity
GPR40 Signaling Pathway in Pancreatic Beta-Cells
References
- 1. [PDF] Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials | Semantic Scholar [semanticscholar.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Figure 4 from Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury | Semantic Scholar [semanticscholar.org]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 5. Efficacy and safety of the SGLT2 inhibitor empagliflozin versus placebo and the DPP-4 inhibitor linagliptin versus placebo in young people with type 2 diabetes (DINAMO): a multicentre, randomised, double-blind, parallel group, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lower hepatotoxicity risk in Xelaglifam, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Sitagliptin in Hispanic/Latino Patients with Type 2 Diabetes: A Pooled Analysis from Ten Randomized, Placebo-Controlled Phase 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of empagliflozin in patients with type 2 diabetes from Asian countries: pooled data from four phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Navigating GPR40 Agonist Development: A Comparative Analysis of Liver Safety
For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics for type 2 diabetes is a journey marked by both promise and peril. G protein-coupled receptor 40 (GPR40) agonists emerged as a promising class of drugs, offering glucose-dependent insulin secretion. However, the clinical development of the pioneer drug in this class, fasiglifam (TAK-875), was halted due to unforeseen liver toxicity.[1][2][3] This guide provides a comparative analysis of the liver safety profiles of GPR40 agonists, delving into the mechanistic underpinnings of fasiglifam's hepatotoxicity and highlighting the safety-driven design of next-generation compounds.
The termination of fasiglifam's development underscored the critical importance of a thorough understanding of a drug candidate's potential for liver injury.[2][3][4] Subsequent research has illuminated the complex mechanisms contributing to fasiglifam-induced hepatotoxicity, providing a valuable roadmap for developing safer alternatives.
Comparative Overview of GPR40 Agonist Liver Safety Profiles
While clinical liver safety data for emerging GPR40 agonists is limited due to their earlier stages of development, preclinical studies offer valuable insights into their comparative risk profiles. The following table summarizes key preclinical findings related to the hepatotoxicity of fasiglifam and newer GPR40 agonists.
| Feature | Fasiglifam (TAK-875) | CPL207280 | Xelaglifam |
| Primary Metabolic Pathway | Forms a reactive acyl glucuronide (AG) metabolite.[5][6] | Primarily metabolized through oxidation.[7][8] | Glucuronide metabolite is negligible (<1% of parent).[9] |
| Bile Acid Transporter Inhibition | Inhibits MRP2, MRP3, and BSEP, leading to potential cholestasis.[5] Safety margin for inhibition is low (<10-fold).[9] | Inhibition of bile acid transporters is an order of magnitude less than fasiglifam.[7][8] | Broader safety margin (>10-fold) against bile acid transporters.[9] |
| Mitochondrial Toxicity | Disrupts mitochondrial function and inhibits mitochondrial respiration.[5][10] | Negligible effect on hepatic mitochondria.[7][8] | Higher AC50 values for mitochondrial function-related parameters compared to fasiglifam.[9] |
| Reactive Oxygen Species (ROS) | Induces ROS generation in a GPR40-dependent manner in hepatocytes.[1] | Not reported as a primary mechanism of toxicity. | Not reported as a primary mechanism of toxicity. |
| In Vitro Cytotoxicity (HepG2 cells) | Decreased cell viability in a concentration- and time-dependent manner (>50 µM).[1] | Significantly less toxic than fasiglifam in HepG2 and primary human hepatocytes.[11] | No direct comparative data available. |
| Clinical Liver Safety Signal | Increased incidence of elevated ALT levels (>3x ULN) in Phase III trials.[2][3][12] Three serious liver injury cases were attributed to fasiglifam.[2] | No clinical data available. | No adverse liver effects in preclinical toxicity studies in rats and monkeys.[9] |
Mechanistic Insights into Fasiglifam-Induced Hepatotoxicity
The liver injury associated with fasiglifam is believed to be a result of a multi-pronged mechanism rather than a direct on-target effect of GPR40 agonism.[5][10] The following diagram illustrates the proposed signaling pathway leading to hepatotoxicity.
References
- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lower hepatotoxicity risk in Xelaglifam, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
Benchmarking LY3104607: A Preclinical GPR40 Agonist Against Current Type 2 Diabetes Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of Type 2 Diabetes Mellitus (T2DM) treatment is continually evolving, with a focus on therapies that not only manage glycemic control but also address weight management and cardiovascular risk. This guide provides a comparative overview of the preclinical investigational drug LY3104607, a G-protein coupled receptor 40 (GPR40) agonist, against the established therapeutic classes for T2DM: Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs), Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors, and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.
Executive Summary
This compound is a potent and selective GPR40 agonist that has demonstrated glucose-dependent insulin secretion and dose-dependent reductions in glucose levels in preclinical studies.[1][2] As of the latest available information, comprehensive clinical trial data detailing its efficacy in terms of HbA1c reduction and weight change in humans, or direct head-to-head comparisons with current T2DM therapies, are not publicly available. Therefore, this guide will focus on a comparison of its preclinical profile and mechanism of action against the well-established clinical performance of current T2DM therapies.
Section 1: Mechanism of Action
A key differentiator for these therapies lies in their distinct mechanisms for improving glycemic control.
This compound (GPR40 Agonist): this compound works by activating GPR40, a receptor primarily expressed on pancreatic β-cells. This activation enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, meaning it has a lower intrinsic risk of hypoglycemia.[1][2]
GLP-1 Receptor Agonists: These agents mimic the action of the native incretin hormone GLP-1. They stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner. Additionally, they slow gastric emptying and promote satiety, leading to weight loss.[3][4]
SGLT2 Inhibitors: Operating independently of insulin, SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[5] This mechanism also contributes to a modest osmotic diuresis and caloric loss, resulting in blood pressure reduction and weight loss.[5]
DPP-4 Inhibitors: These drugs prevent the breakdown of endogenous incretin hormones, GLP-1 and GIP, thereby increasing their levels and enhancing their glucose-lowering effects. Their impact on weight is generally neutral.[6][7]
Section 2: Comparative Efficacy and Safety
While direct comparative data for this compound is unavailable, this section summarizes the established clinical performance of current T2DM therapies based on extensive clinical trial data.
Table 1: Glycemic Control and Weight Management
| Drug Class | Typical HbA1c Reduction | Typical Weight Change |
| GLP-1 Receptor Agonists | 1.0% - 2.3%[3][8] | -2.8 kg to -9.1 kg[8] |
| SGLT2 Inhibitors | 0.8% - 1.34%[9][10] | -2.3 kg to -4.2 kg[9][11] |
| DPP-4 Inhibitors | 0.5% - 0.8%[7] | Neutral to modest loss (-1.5 kg)[11][12] |
| This compound (GPR40 Agonist) | Preclinical data shows glucose lowering; no clinical HbA1c data available. | No clinical data available. |
Table 2: Cardiovascular and Renal Outcomes
| Drug Class | Cardiovascular Outcomes | Renal Outcomes |
| GLP-1 Receptor Agonists | Demonstrated reduction in Major Adverse Cardiovascular Events (MACE).[4][13][14][15][16] | Demonstrated reduction in risk of macroalbuminuria.[3] |
| SGLT2 Inhibitors | Demonstrated reduction in MACE, particularly hospitalization for heart failure.[14][17][18][19][20] | Demonstrated reduction in the progression of chronic kidney disease.[14] |
| DPP-4 Inhibitors | Generally neutral effect on MACE.[21][22][23][24][25] | No established benefit. |
| This compound (GPR40 Agonist) | No clinical data available. | No clinical data available. |
Section 3: Experimental Protocols
Detailed experimental protocols from pivotal clinical trials are proprietary. However, this section outlines the general methodology for a key preclinical experiment for this compound and a generalized workflow for T2DM clinical trials.
Preclinical Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodent Models for this compound
This protocol is based on published studies of GPR40 agonists.[1]
-
Animal Model: Male Zucker fatty rats or other appropriate T2DM rodent models are used.[26]
-
Acclimatization: Animals are acclimatized to the facility for a specified period with ad libitum access to standard chow and water.
-
Fasting: Prior to the test, animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Drug Administration: this compound or vehicle control is administered orally at various doses.
-
Glucose Challenge: After a set time post-drug administration (e.g., 60 minutes), a baseline blood sample is collected (t=0). A glucose solution is then administered orally or via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess the effect of this compound on glucose tolerance.
Section 4: Future Outlook and Conclusion
This compound, as a GPR40 agonist, represents a potentially novel oral therapeutic option for T2DM. Its glucose-dependent mechanism of action is promising for minimizing hypoglycemia risk. However, the development of other GPR40 agonists has been challenged by safety concerns, such as liver toxicity observed with TAK-875, which led to its discontinuation. The future development of this compound will depend on demonstrating a favorable safety and efficacy profile in human clinical trials.
In contrast, GLP-1 RAs and SGLT2 inhibitors have become cornerstone therapies in T2DM management, not only for their robust glycemic-lowering effects and benefits on weight but also for their proven cardiovascular and renal protection. DPP-4 inhibitors remain a viable option, particularly due to their oral administration and good tolerability, although they lack the cardiovascular and weight-loss benefits of the other two classes.
For researchers and drug development professionals, the journey of this compound will be important to follow. Should it successfully navigate clinical development and demonstrate a competitive efficacy and safety profile, it could offer a new oral treatment paradigm for T2DM. Until then, GLP-1 RAs and SGLT2 inhibitors will likely continue to dominate the treatment landscape for patients with T2DM, especially those with or at high risk for cardiovascular and renal disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. ahajournals.org [ahajournals.org]
- 5. SGLT2 Inhibitors and the Clinical Implications of Associated Weight Loss in Type 2 Diabetes: A Narrative Review | springermedizin.de [springermedizin.de]
- 6. Dipeptidyl peptidase-4 inhibitors and HbA1c target of <7% in type 2 diabetes: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 8. Efficacy and safety of GLP-1 agonists in the treatment of T2DM: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGLT 2 Inhibitors; glycemic control, weight loss and safety profile in patients with type 2 Diabetes, at Medicell Institute (MIDEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. Changes in HbA1c and weight, and treatment persistence, over the 18 months following initiation of second-line therapy in patients with type 2 diabetes: results from the United Kingdom Clinical Practice Research Datalink - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspharmacist.com [uspharmacist.com]
- 13. GLP-1 receptor agonists and cardiovascular outcome trials: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of cardiovascular outcomes trials of sodium – glucose cotransporter-2 inhibitors and glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cardiovascular outcomes with glucagon-like peptide-1 receptor agonists in patients with type 2 diabetes: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Review on Cardiovascular Outcome Studies of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Proper Disposal of LY3104607: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for the investigational compound LY3104607 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of research-grade pharmaceutical compounds. Researchers and laboratory personnel must consult the specific Safety Data Sheet (SDS) for this compound, provided by the manufacturer, before handling and disposal. Always adhere to your institution's Environmental Health and Safety (EHS) protocols and local, state, and federal regulations.
The proper disposal of investigational drugs like this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive overview of the necessary steps for the safe disposal of such materials in a research and development setting.
General Principles of Pharmaceutical Waste Disposal
The disposal of any research chemical, including this compound, should be approached with the understanding that it may be classified as hazardous waste. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste, and research institutions will have specific plans in place to comply with these regulations.[1][2]
Key steps in the proper disposal of laboratory chemical waste include:
-
Waste Identification and Classification: The first step is to identify all waste streams that have come into contact with this compound.[3] This waste should be treated as hazardous unless confirmed otherwise by a safety professional.
-
Segregation: Different types of waste must be kept separate to avoid dangerous chemical reactions.[4][5] For example, liquids should be segregated from solids, and different solvent wastes should not be mixed.
-
Proper Containerization: Waste must be stored in containers that are compatible with the chemical properties of the waste.[3][4][5] Containers should be in good condition, securely sealed, and not overfilled.
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents.[3][6] This is crucial for safe handling and proper disposal by waste management personnel.
-
Storage in a Satellite Accumulation Area (SAA): Laboratories should have a designated SAA for the temporary storage of hazardous waste.[4][6][7] These areas must be managed according to specific regulations regarding the volume of waste stored and the timeframe for removal.
-
Arranging for Pickup and Disposal: Your institution's EHS department will have a procedure for requesting the pickup of hazardous waste, which is then transported to a licensed disposal facility, often for incineration.[6]
Summary of Waste Disposal Procedures for this compound
The following table summarizes the recommended disposal methods for different waste streams that may be generated during research activities involving this compound.
| Waste Stream | Description | Recommended Disposal Method |
| Unused/Expired this compound | Pure, solid compound that is no longer needed or has passed its expiration date. | Collect in a clearly labeled, sealed container as hazardous chemical waste. Arrange for disposal through your institution's EHS department.[6] |
| Solutions Containing this compound | Aqueous or solvent-based solutions containing the dissolved compound. | Collect in a compatible, sealed, and labeled waste container. Do not dispose of down the drain.[3] Segregate based on the solvent. Arrange for EHS pickup. |
| Contaminated Labware (Non-Sharps) | Vials, pipette tips, tubes, and other plastic or glassware that have come into direct contact with this compound. | Place in a designated container for solid hazardous waste. This container should be clearly labeled with the chemical contaminant.[8] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Place immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste. Do not recap needles.[8] |
| Contaminated Personal Protective Equipment (PPE) | Gloves, disposable lab coats, and other PPE contaminated with this compound. | Dispose of as trace chemotherapy/hazardous chemical waste in a designated, labeled container as per your institution's guidelines.[8] |
Experimental Protocols for Safe Disposal
The proper disposal of a research compound like this compound is a procedural workflow rather than a single experiment. The key "protocol" involves the systematic and compliant management of the waste from its point of generation to its final disposal.
Protocol for Preparing a Waste Container of this compound:
-
Obtain a Proper Waste Container: Select a container that is compatible with the chemical nature of this compound and any solvents used. The container must have a secure, screw-top lid.
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your EHS department.[6] Fill out the label completely, including the full chemical name "this compound," the PI's name, and the lab location.
-
Add Waste to the Container: Carefully add the waste this compound (solid or in solution) to the container.
-
Keep the Container Closed: The waste container must remain closed except when adding waste.[4][7]
-
Store in the SAA: Place the container in your lab's designated Satellite Accumulation Area.[6]
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), submit a hazardous waste pickup request to your EHS department.[4][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Decision workflow for segregating this compound waste.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling LY3104607
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the GPR40 agonist, LY3104607. Given that the full toxicological profile of this compound may not be widely available, a conservative approach based on the principles of handling potent pharmaceutical compounds is essential.
Hazard Communication
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (weighing, aliquoting) | Safety glasses with side shields and a face shield | Double-gloving: Nitrile or latex inner gloves with thicker, chemical-resistant outer gloves (e.g., neoprene, butyl rubber) | Full-length lab coat (100% cotton or flame-resistant), closed-toe shoes | N95 respirator or higher, used within a certified chemical fume hood |
| Preparing solutions | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves (see solvent compatibility below) | Chemical-resistant apron over a full-length lab coat, closed-toe shoes | Use within a certified chemical fume hood |
| In-vitro/In-vivo administration | Safety glasses with side shields | Nitrile gloves (change immediately upon contamination) | Full-length lab coat, closed-toe shoes | Not generally required if solutions are handled with care and no aerosols are generated |
Glove Selection for Common Solvents:
Since this compound is a solid, it will likely be dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol for experimental use. Proper glove selection is critical to prevent chemical permeation.
| Solvent | Recommended Glove Material for Extended Contact | Not Recommended |
| Dimethyl Sulfoxide (DMSO) | Neoprene, Butyl Rubber, Silver Shield® | Latex, Nitrile (for incidental contact only) |
| Ethanol | Nitrile, Neoprene, Butyl Rubber | Latex (for incidental contact only) |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to ensure safety and minimize contamination. The following procedure outlines the key steps for handling this compound from receipt to use.
Experimental Workflow for Handling this compound
Caption: A procedural diagram illustrating the safe handling workflow for this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling the compound, ensure you are wearing all required PPE as specified in the table above.
-
Prepare the work area within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary materials: spatulas, weigh boats, vials, solvents, and waste containers.
-
-
Compound Handling (in a fume hood):
-
Weighing: Carefully weigh the required amount of solid this compound. Use anti-static weigh boats if necessary. Avoid creating dust.
-
Solubilization: Add the desired solvent to the solid compound in a suitable container (e.g., a glass vial). Cap the container securely and mix until dissolved.
-
Aliquoting: Prepare aliquots for single-use to avoid repeated handling of the stock solution.
-
-
Experimentation:
-
When using the prepared solutions, continue to wear appropriate PPE.
-
Handle solutions carefully to avoid splashes and aerosol generation.
-
-
Cleanup:
-
After completing the experimental work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: A logical diagram showing the waste segregation and disposal process.
Disposal Procedures:
-
Unused Compound and Solutions: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not pour down the drain.
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, vials, weigh boats) should be placed in a designated hazardous waste container.
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Waste Vendor: All generated hazardous waste must be collected and disposed of by a licensed environmental management vendor in accordance with local, state, and federal regulations. Incineration is the preferred method for the destruction of potent pharmaceutical compounds.[1]
By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
